2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Description
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Properties
IUPAC Name |
1,3-dibromo-2-methyl-5-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O2S/c1-4-6(9)2-5(3-7(4)10)16(14,15)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGQQIQWVGDVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675065 | |
| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-31-0 | |
| Record name | Benzene, 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene CAS number
An In-Depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: A Core Building Block for Targeted Protein Degradation
For inquiries and sample requests, please refer to CAS Number: 1150271-31-0.
Introduction
In the rapidly evolving landscape of medicinal chemistry and drug development, the pursuit of novel modalities to address intractable disease targets is paramount. Targeted Protein Degradation (TPD), particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a revolutionary strategy. PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. The design and synthesis of effective PROTACs depend on a modular toolkit of chemical building blocks. This compound is a key exemplar of such a building block, engineered for versatility and efficacy in the construction of potent protein degraders.[1]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its chemical properties, provide a logical framework for its synthesis, explore its critical application in PROTAC development, detail robust analytical characterization methods, and outline essential safety and handling protocols.
Physicochemical Properties and Structural Attributes
The efficacy of a chemical building block is fundamentally tied to its structural and electronic properties. This compound possesses a unique combination of features that make it highly valuable for medicinal chemistry applications.
| Property | Value | Source |
| CAS Number | 1150271-31-0 | [2][3][4][5] |
| Molecular Formula | C₈H₅Br₂F₃O₂S | [1][2][4][5] |
| Molecular Weight | 381.99 g/mol | [2][5] |
| Synonyms | 1,3-Dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | [4] |
| Purity | Typically ≥97% | |
| Appearance | (Not specified, likely off-white to pale yellow solid) | |
| Storage | Room temperature, in a dry, well-ventilated place | [2][6] |
The core structure features a toluene ring substituted with two bromine atoms ortho to the methyl group and a powerful electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group para to the methyl group.
-
Dibromo Functionality : The two bromine atoms at the 2- and 6-positions serve as versatile synthetic handles. They are strategically positioned for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach linkers, a core component of the PROTAC architecture. Their presence also imparts significant steric bulk, which can influence the conformation of the final molecule.
-
Trifluoromethylsulfonyl Group : The -SO₂CF₃ group is a bioisostere of other functionalities and profoundly influences the molecule's properties. Its strong electron-withdrawing nature can enhance binding interactions with target proteins through non-covalent interactions like dipole-dipole or halogen bonding.[3] Incorporating trifluoromethyl groups is a well-established strategy in drug design to increase metabolic stability, enhance lipophilicity, and improve membrane permeability, all of which are critical for bioavailability and cellular efficacy.[2][7][8]
Synthesis and Mechanistic Rationale
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Bromination of 4-Aminotoluene (A → B):
-
Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked, bromination occurs at the two ortho positions.
-
Procedure: Dissolve 4-aminotoluene in glacial acetic acid. Slowly add a solution of bromine (2.2 equivalents) in acetic acid at room temperature. Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with sodium bisulfite solution, neutralize with sodium bicarbonate, and extract the product with ethyl acetate. The crude product is purified by column chromatography.[9]
-
-
Sandmeyer Reaction (B → C):
-
Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine into a halide. This step replaces the directing amino group with a bromine atom, setting the stage for subsequent functionalization.
-
Procedure: Suspend 4-Amino-2,6-dibromotoluene in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and stir for several hours. Extract the product, 2,6-Dibromo-4-bromotoluene, and purify.
-
-
Thiolation (C → D):
-
Rationale: Introduction of a sulfur moiety is the precursor to the sulfonyl group. This can be achieved via nucleophilic aromatic substitution with a thiolating agent like sodium thiomethoxide, or more controllably via a palladium-catalyzed cross-coupling reaction.
-
Procedure: To a solution of 4-Bromo-2,6-dibromotoluene in a suitable solvent like DMF or dioxane, add sodium thiomethoxide (NaSMe). Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC. Alternatively, use a palladium catalyst (e.g., Pd(PPh₃)₄) with a thiolate source for a more controlled reaction. After completion, perform an aqueous workup and purify the resulting 2,6-Dibromo-4-thiomethyltoluene.
-
-
Electrophilic Trifluoromethylation (D → E):
-
Rationale: Modern electrophilic trifluoromethylating reagents (e.g., Umemoto's or Togni's reagents) are effective for converting sulfides to trifluoromethyl sulfides.
-
Procedure: Dissolve the sulfide from the previous step in a solvent such as acetonitrile or DCM. Add an electrophilic trifluoromethylating agent (e.g., Togni's reagent II) and a suitable catalyst if required. Stir at room temperature until the reaction is complete. Purify the resulting 2,6-Dibromo-4-(trifluoromethyl)thiotoluene.
-
-
Oxidation (E → F):
-
Rationale: The final step involves the oxidation of the trifluoromethyl sulfide to the corresponding sulfone. This is a robust and high-yielding transformation.
-
Procedure: Dissolve the trifluoromethyl sulfide in a solvent like dichloromethane (DCM). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, >2 equivalents) or Oxone® in a biphasic system. Stir vigorously until the oxidation is complete. Wash the reaction mixture with sodium bicarbonate solution to remove acidic byproducts, dry the organic layer, and concentrate to yield the final product, this compound. Purify by recrystallization or column chromatography.
-
Application in Drug Development: A PROTAC Building Block
The primary application of this compound is as a versatile intermediate in the synthesis of PROTACs.[1] A PROTAC molecule consists of three main components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
Caption: General modular structure of a Proteolysis Targeting Chimera (PROTAC).
This compound is typically incorporated into the POI ligand or used as a scaffold from which to build the ligand. The two bromine atoms provide orthogonal handles for synthetic elaboration. For instance, one bromine can be used to attach the linker via a cross-coupling reaction, while the other can be functionalized to enhance binding affinity or modulate physicochemical properties.
Workflow: PROTAC Synthesis Using the Building Block
-
Ligand Scaffolding: The toluene core of the building block serves as a rigid scaffold. The trifluoromethylsulfonyl group is oriented to interact with a specific pocket of the target protein, while the methyl group can provide additional van der Waals interactions or be a point for further modification.
-
Linker Attachment: A cross-coupling reaction (e.g., Suzuki coupling with a boronic ester-functionalized linker) is performed at one of the bromine positions. This is a highly reliable and modular approach, allowing for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions.[10]
-
Final Assembly: The resulting intermediate (POI ligand + linker) is then coupled to the E3 ligase ligand to complete the PROTAC synthesis.[11][12][13]
The causality behind using this specific building block lies in its pre-engineered features that address key challenges in drug design:
-
Potency: The -SO₂CF₃ group can significantly contribute to binding affinity.[3]
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of the final PROTAC.[2]
-
Synthetic Tractability: The dibromo functionality provides reliable and predictable sites for chemical modification, streamlining the synthesis of complex molecules.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed. The methods described are based on standard practices for similar halogenated aromatic compounds.[14]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Aromatic protons will appear as singlets or doublets in the aromatic region (~7.5-8.5 ppm). The methyl group will be a singlet around 2.5 ppm. Integration should match the 2:3 ratio of aromatic to methyl protons. |
| ¹⁹F NMR | Confirmation of the -CF₃ group | A sharp singlet in the typical range for a -CF₃ group attached to a sulfone. |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for the aromatic carbons (some showing C-F coupling), the methyl carbon, and the trifluoromethyl carbon (a quartet due to C-F coupling). |
| GC-MS | Purity assessment and molecular weight confirmation | A sharp peak in the gas chromatogram. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the two bromine atoms (M, M+2, M+4 peaks). |
| HPLC | Quantitative purity analysis | A single major peak with purity typically >97% by area under the curve. |
| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, Br, F, O, and S should be within ±0.4% of the theoretical values. |
Example GC-MS Protocol Workflow
Caption: A typical workflow for GC-MS analysis of the title compound.[14]
Safety, Handling, and Storage
As a halogenated, sulfonyl-containing aromatic compound, this compound requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally related chemicals.[6][15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6][17]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[17] Keep away from heat, sparks, and open flames.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][16][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.
Conclusion
This compound stands as a testament to the power of rational design in chemical biology and drug discovery. Its carefully orchestrated arrangement of synthetic handles and potent functional groups makes it an invaluable asset for the construction of sophisticated molecules like PROTACs. By providing a stable scaffold, versatile points for modification, and beneficial physicochemical properties, it empowers researchers to more efficiently explore the vast chemical space of targeted protein degraders. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application, supporting the ongoing efforts to develop next-generation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1150271-31-0 [amp.chemicalbook.com]
- 5. 2,6-Dibromo-4-(trifluorometilsulfonil)toluena CAS#: 1150271-31-0 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 6. nj.gov [nj.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 9. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aglayne.com [aglayne.com]
- 16. seahawkpaints.com [seahawkpaints.com]
- 17. enamine.enamine.net [enamine.enamine.net]
An In-Depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene (CAS No. 1150271-31-0), a key building block in modern medicinal chemistry. With the growing interest in targeted protein degradation, halogenated aromatic compounds equipped with potent electron-withdrawing groups have become invaluable synthons. This document details the known physical and chemical properties of the title compound, outlines a plausible synthetic pathway based on established chemical transformations, discusses critical safety and handling protocols, and explores its primary application as a structural component in the design of Proteolysis Targeting Chimeras (PROTACs). The information herein is intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: A Building Block for Targeted Protein Degradation
The field of drug discovery is continually evolving, with a significant shift towards modalities that can address protein targets previously considered "undruggable." One of the most promising strategies to emerge is targeted protein degradation, primarily through the use of PROTACs. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.
The efficacy of a PROTAC is intrinsically linked to the chemical nature of its constituent parts: the target-binding ligand, the E3 ligase ligand, and the linker connecting them. This compound has emerged as a valuable building block for the synthesis of these complex molecules.[1] Its structure offers several strategic advantages:
-
Two Orthogonal Bromine Handles: The bromine atoms at the 2 and 6 positions serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the controlled, stepwise introduction of different molecular fragments. This is crucial for building the intricate architectures of PROTACs.
-
Strongly Electron-Withdrawing Sulfonyl Group: The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly influences the electronic properties of the aromatic ring, which can be leveraged to modulate binding affinities and pharmacokinetic properties of the final drug candidate.
-
Steric Influence: The methyl group and ortho-bromine atoms provide steric bulk that can be used to control the conformation of linked moieties, a key factor in optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
This guide will now delve into the specific technical details of this important chemical entity.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its core properties have been established through supplier specifications and computational predictions. These properties are essential for planning reactions, purification, and storage.
Identification and Core Structure
| Identifier | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonym(s) | 1,3-Dibromo-2-methyl-5-((trifluoromethyl)sulfonyl)benzene | [3][4] |
| CAS Number | 1150271-31-0 | [1][3] |
| Molecular Formula | C₈H₅Br₂F₃O₂S | [1] |
| Molecular Weight | 382.00 g/mol | [1] |
Predicted Physical Properties
The following physical properties are based on computational predictions and should be considered as estimates. Experimental verification is recommended for precise applications.
| Property | Predicted Value |
| Boiling Point | 364.4 ± 42.0 °C (at 760 mmHg) |
| Density | 1.946 ± 0.06 g/cm³ |
Commercial Availability and Purity
This compound is commercially available from various chemical suppliers, typically with a purity of 98% or greater.[1] It is generally supplied as a solid.
Storage and Stability
The compound is generally stable under standard laboratory conditions. Recommended storage is at room temperature in a well-sealed container, protected from moisture and light.[1]
Proposed Synthesis Pathway
The proposed synthesis is a multi-step process beginning with commercially available 4-methylaniline (p-toluidine).
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Electrophilic Bromination of 4-Methylaniline
Principle: The amine group of 4-methylaniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked by the methyl group, bromination occurs at the two ortho positions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.
Protocol:
-
Dissolve 4-methylaniline (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Add N-Bromosuccinimide (2.0-2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-Dibromo-4-methylaniline.
Step 2 & 3: Diazotization and Sandmeyer Sulfonyl-chlorination
Principle: The Sandmeyer reaction is a classic transformation for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[5][6] Modern protocols allow for the efficient conversion of anilines to sulfonyl chlorides.[3] This involves diazotization of the amine with a nitrite source under acidic conditions, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.
Protocol:
-
Prepare a solution of 2,6-Dibromo-4-methylaniline (1.0 equivalent) in a suitable solvent like acetonitrile.
-
Add aqueous hydrochloric acid (2.0 equivalents) and a catalytic amount of copper(II) chloride (e.g., 5 mol%).
-
Add a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 equivalents).
-
Cool the mixture to 0 °C and add tert-butyl nitrite (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated to yield the crude 2,6-Dibromo-4-methylbenzenesulfonyl chloride, which can be purified by chromatography.
Step 4: Nucleophilic Trifluoromethylation
Principle: The final step involves the conversion of the sulfonyl chloride to the trifluoromethyl sulfone. This can be achieved by reacting the sulfonyl chloride with a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), often activated by a fluoride source like tetrabutylammonium fluoride (TBAF).
Protocol:
-
Dissolve 2,6-Dibromo-4-methylbenzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5-2.0 equivalents).
-
Cool the reaction to 0 °C and add a catalytic amount of a fluoride initiator, such as TBAF (0.1 equivalents).
-
Allow the reaction to stir at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction carefully with aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Application in the Synthesis of PROTACs
The primary utility of this compound lies in its role as a scaffold for building PROTACs. The two bromine atoms allow for sequential, directed functionalization, enabling the attachment of a linker and, subsequently, a ligand for either the target protein or the E3 ligase.
Caption: General workflow for using the title compound in PROTAC synthesis.
Expert Insight: The choice of which bromine to react first can often be controlled by the steric and electronic nature of the coupling partners and the specific palladium catalyst and ligand system employed. This differential reactivity is a key advantage for synthetic chemists, allowing for a convergent and modular approach to building a library of PROTACs for structure-activity relationship (SAR) studies. The inert and powerful -SO₂CF₃ group remains intact throughout these transformations, imparting its desirable electronic properties to the final molecule.
Safety and Handling
As with any halogenated and sulfonated aromatic compound, appropriate safety precautions must be taken. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds suggest the following:
-
Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If fine powders are generated, a respirator may be necessary.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a highly functionalized and synthetically versatile building block tailored for the demands of modern drug discovery. Its unique combination of two addressable bromine atoms and a potent electron-withdrawing group makes it an ideal scaffold for constructing complex molecules, particularly in the rapidly advancing field of targeted protein degradation. While detailed experimental data on its physical properties and synthesis remain to be broadly published, its logical preparation from common starting materials and its clear utility in PROTAC design ensure its continued importance for medicinal chemists and researchers developing next-generation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1150271-31-0 [sigmaaldrich.com]
- 3. arctomsci.com [arctomsci.com]
- 4. PROCESS FOR ALKYL ARYL SULFIDE DERIVATIVES AND NEW SULFIDE COMPOUNDS | Patent Publication Number 20090264660 | Patexia [patexia.com]
- 5. This compound | 1150271-31-0 [amp.chemicalbook.com]
- 6. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: A Key Building Block for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,6-dibromo-4-(trifluoromethylsulfonyl)toluene, a key chemical intermediate with significant applications in modern medicinal chemistry and drug discovery. The document delves into the molecule's chemical structure, physicochemical properties, and a proposed synthetic pathway. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided to illustrate its utility as a versatile building block. Furthermore, this guide explores the emerging role of this compound in the development of novel therapeutic modalities, particularly in the field of targeted protein degradation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their synthetic strategies.
Introduction: The Strategic Importance of Trifluoromethylsulfonyl and Dibromo Functional Groups in Medicinal Chemistry
The molecular architecture of this compound is strategically designed for utility in complex organic synthesis, particularly in the construction of pharmacologically active molecules. The trifluoromethylsulfonyl group (SO₂CF₃), also known as a triflyl group, is a powerful electron-withdrawing moiety. This property significantly influences the electronic nature of the aromatic ring, impacting its reactivity and the physicochemical properties of the final compound. In drug design, the incorporation of a triflyl group can enhance metabolic stability, improve cell permeability, and increase binding affinity to biological targets.
The presence of two bromine atoms at the ortho-positions to the methyl group offers two reactive handles for sequential and selective functionalization. These bromine atoms are ideal leaving groups for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical development[1]. The steric hindrance provided by the ortho-methyl group can also influence the regioselectivity of these coupling reactions. The combination of these structural features makes this compound a valuable building block for creating diverse molecular scaffolds. This compound is increasingly recognized for its role in the synthesis of innovative therapeutics, including proteolysis-targeting chimeras (PROTACs), which represent a paradigm shift in targeted drug therapy.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₅Br₂F₃O₂S | [2][3] |
| Molecular Weight | 381.99 g/mol | [2][3][4] |
| CAS Number | 1150271-31-0 | [2][3][4] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 364.4 ± 42.0 °C (Predicted) | [3] |
| Density | 1.946 ± 0.06 g/cm³ (Predicted) | [3] |
| Synonyms | 1,3-Dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | [2][3] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.5-2.8 ppm. The two aromatic protons would appear as a singlet in the downfield region, typically between 8.0 and 8.5 ppm, due to the strong deshielding effect of the two bromine atoms and the trifluoromethylsulfonyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the methyl carbon, the aromatic carbons, and the trifluoromethyl carbon. The carbon atom attached to the trifluoromethylsulfonyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 380, 382, and 384 with a relative intensity ratio of approximately 1:2:1.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as strong absorptions corresponding to the S=O stretching of the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and the C-F stretching of the trifluoromethyl group.
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available 4-methylbenzenesulfonyl chloride.
Proposed Synthesis Pathway
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-(Trifluoromethylsulfonyl)toluene
The initial step involves the conversion of 4-methylbenzenesulfonyl chloride to 4-(trifluoromethylsulfonyl)toluene. This can be achieved by reaction with a trifluoromethylating agent such as sodium trifluoromethanesulfinate (NaSO₂CF₃), followed by an oxidation step.
Step 2: Directed Ortho-Bromination
The second step is the selective bromination of the aromatic ring at the two positions ortho to the methyl group. The trifluoromethylsulfonyl group is a meta-director, while the methyl group is an ortho-, para-director. Due to the strong activating and directing effect of the methyl group, coupled with the deactivating nature of the triflyl group, bromination is expected to occur at the positions ortho to the methyl group. The use of N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid is a common method for the bromination of activated aromatic rings.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The two bromine atoms in this compound serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool in this context[1].
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the mono-arylation of this compound with a generic arylboronic acid.
Figure 2: General workflow for the Suzuki-Miyaura mono-arylation of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the starting dibromo compound.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.
By carefully controlling the stoichiometry of the arylboronic acid and the reaction conditions, selective mono- or di-arylation can be achieved, providing access to a wide range of functionalized molecules.
Emerging Applications in Targeted Protein Degradation (PROTACs)
One of the most exciting applications of this compound is in the field of targeted protein degradation (TPD). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful new approach to drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable."
The di-bromo functionality of this compound makes it an ideal scaffold for the synthesis of PROTACs. One bromine atom can be used to attach a ligand that binds to the protein of interest (POI), while the other bromine atom can be functionalized with a linker connected to an E3 ligase-binding moiety.
Figure 3: Logical relationship of this compound as a scaffold in PROTAC synthesis.
The ability to sequentially and selectively functionalize the two bromine atoms allows for the modular and efficient synthesis of PROTAC libraries for screening and optimization. The trifluoromethylsulfonyl group can also contribute favorably to the overall properties of the final PROTAC molecule, such as its cell permeability and metabolic stability.
Safety and Handling
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis and drug discovery. Its unique combination of a strong electron-withdrawing trifluoromethylsulfonyl group and two strategically positioned bromine atoms makes it an ideal starting material for the construction of complex molecular architectures through cross-coupling reactions. The growing importance of this compound in the synthesis of targeted protein degraders underscores its value to the scientific community. This technical guide provides a foundation for researchers to understand and effectively utilize this powerful chemical tool in their pursuit of novel therapeutics.
References
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene molecular weight
An In-Depth Technical Guide to 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on its role as a versatile building block in modern therapeutic design.
Introduction: A Strategic Building Block in Medicinal Chemistry
This compound (CAS No. 1150271-31-0) is an aromatic organic compound distinguished by a unique arrangement of functional groups: two bromine atoms, a trifluoromethylsulfonyl group, and a methyl group on a benzene ring. This specific substitution pattern makes it a highly valuable, albeit niche, reagent in the synthesis of complex molecular architectures for pharmaceutical research.
The strategic importance of this molecule lies in the synergistic properties of its functional groups:
-
Dibromo Substitution : The two bromine atoms provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled, stepwise construction of larger, more complex molecules. Their ortho-positioning relative to the methyl group introduces specific steric and electronic influences.
-
Trifluoromethylsulfonyl Group (-SO₂CF₃) : This group is a powerful electron-withdrawing moiety. The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The sulfonyl linkage further modulates these properties.
-
Classification as a Protein Degrader Building Block : Several chemical suppliers categorize this compound as a building block for protein degraders.[3] This suggests its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.
This guide will delve into the essential technical data, synthetic considerations, and practical applications that underscore the value of this compound in the drug discovery pipeline.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1150271-31-0 | [3][4] |
| Molecular Formula | C₈H₅Br₂F₃O₂S | [3][4][5] |
| Molecular Weight | 381.99 g/mol | [4][5][6] |
| Synonyms | 1,3-Dibromo-2-methyl-5-(trifluoromethylsulfonyl)benzene | [5][6] |
| Predicted Boiling Point | 364.4 ± 42.0 °C | [4][5] |
| Predicted Density | 1.946 ± 0.06 g/cm³ | [4][5] |
| Purity (Typical) | ≥97-98% | [3][7] |
| Storage Conditions | Room temperature or 2-8°C | [3][4][5] |
These data provide the foundational knowledge for designing reactions, calculating stoichiometry, and ensuring the long-term stability of the material.
Synthesis and Characterization: A Representative Protocol
While proprietary synthesis methods may vary, a plausible route can be conceptualized based on established organic chemistry principles, such as those found in patents for structurally related molecules.[8][9] The following represents a logical, multi-step workflow for producing and verifying this compound.
Conceptual Synthetic Workflow
The synthesis likely begins with a commercially available toluene derivative, followed by sequential functional group installations.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1150271-31-0 [amp.chemicalbook.com]
- 5. This compound | 1150271-31-0 [amp.chemicalbook.com]
- 6. 2,6-Dibromo-4-(trifluorometilsulfonil)toluena CAS#: 1150271-31-0 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 7. This compound | 1150271-31-0 [sigmaaldrich.com]
- 8. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 9. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted spectrum, a robust experimental protocol for data acquisition, and a foundational understanding of the structural and electronic factors influencing the chemical shifts in this complex molecule.
Introduction: The Significance of Spectroscopic Characterization
This compound is a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules. By providing detailed information about the chemical environment of each carbon atom, ¹³C NMR allows for the verification of the compound's identity, purity, and substitution pattern. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of this specific molecule.
Predicted ¹³C NMR Spectral Data
In the absence of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum for this compound has been generated based on established substituent chemical shift (SCS) effects. The chemical shifts of toluene are used as a foundational reference, with adjustments made for the electronic and steric influences of the two bromine atoms and the strongly electron-withdrawing trifluoromethylsulfonyl group.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| C1 | ~141 | Singlet | Quaternary carbon attached to the methyl group. Deshielded due to the cumulative electron-withdrawing effects of the ortho-bromine and para-sulfonyl substituents. |
| C2, C6 | ~125 | Singlet | Quaternary carbons directly bonded to bromine. The "heavy atom effect" of bromine results in significant shielding, causing an upfield shift compared to what would be expected based on electronegativity alone[1][2]. |
| C3, C5 | ~135 | Singlet | CH carbons ortho to the sulfonyl group and meta to the methyl group. Strongly deshielded by the potent electron-withdrawing trifluoromethylsulfonyl group. |
| C4 | ~145 | Singlet (possible weak quartet) | Quaternary carbon attached to the trifluoromethylsulfonyl group. Expected to be the most deshielded aromatic carbon due to the powerful inductive and resonance electron withdrawal of the SO₂CF₃ group. May exhibit weak long-range coupling to the fluorine atoms. |
| -CH₃ | ~20 | Quartet | Methyl group carbon. Its chemical shift is relatively standard for a methyl group on a substituted benzene ring. |
| -CF₃ | ~120 | Quartet (¹JCF ≈ 270-280 Hz) | Trifluoromethyl carbon. Exhibits a characteristic quartet multiplicity due to strong one-bond coupling with the three fluorine atoms[3][4]. Its chemical shift is significantly downfield. |
In-Depth Spectral Interpretation
The predicted ¹³C NMR spectrum of this compound is characterized by the distinct electronic interplay of its substituents. The following sections provide a detailed rationale for the predicted chemical shifts.
The Aromatic Region (120-150 ppm)
The chemical shifts of the aromatic carbons are dictated by the cumulative inductive and resonance effects of the substituents.
-
The Trifluoromethylsulfonyl (-SO₂CF₃) Group: This is a powerful electron-withdrawing group, which significantly deshields the ipso-carbon (C4) and the ortho-carbons (C3 and C5)[5]. This effect is transmitted through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect).
-
The Bromine Atoms (-Br): While bromine is electronegative, its most notable influence on the directly attached carbons (C2 and C6) is the "heavy atom effect"[1][2]. This phenomenon leads to increased electron shielding around the carbon nucleus, resulting in a counterintuitive upfield shift. For other carbons in the ring, bromine acts as a weak deactivator.
-
The Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which would typically cause a slight shielding of the ring carbons. However, in this highly substituted system, its influence is overshadowed by the more powerful substituents.
The Aliphatic and Fluorinated Carbons
-
Methyl Carbon (-CH₃): The signal for the methyl carbon is expected in the typical aliphatic region, around 20 ppm.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group is subject to strong deshielding by the three highly electronegative fluorine atoms. Furthermore, the spin-spin coupling between the carbon-13 nucleus and the three fluorine-19 nuclei (both with spin I = 1/2) splits the signal into a distinct quartet, with a large one-bond coupling constant (¹JCF) typically in the range of 270-280 Hz[3][4].
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for non-reactive organic compounds[6].
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 5-10 seconds. Quaternary carbons often have longer relaxation times. A sufficient delay is crucial for their quantitative observation.
-
Number of Scans (NS): 1024 or more. Due to the low natural abundance of ¹³C and the presence of multiple quaternary carbons, a higher number of scans is necessary to achieve a good signal-to-noise ratio[7].
-
Spectral Width (SW): 0-220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule[7].
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure a flat baseline.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Visualizations
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon atom numbering.
Predicted ¹³C NMR Spectrum Workflow
Caption: Workflow for predicting the ¹³C NMR spectrum of the target molecule.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information, reflecting the complex interplay of electronic and steric effects of its substituents. A thorough understanding of these principles allows for an accurate prediction and interpretation of the spectrum. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is essential for the unambiguous characterization of this and similar complex organic molecules in a research and development setting.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene for Advanced Pharmaceutical Research
This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, a critical building block in modern drug discovery, particularly in the development of targeted protein degraders. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the synthesis and application of novel therapeutic agents.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound (CAS No. 1150271-31-0) is a highly functionalized aromatic compound that has gained significant traction as a key intermediate in pharmaceutical research. Its primary application lies in its role as a "Protein Degrader Building Block".[1] Targeted protein degradation is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than merely inhibiting their function.[2] Molecules designed for this purpose, such as Proteolysis Targeting Chimeras (PROTACs), are bifunctional constructs that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]
The structural features of this compound, including its sterically hindered bromine atoms and the potent electron-withdrawing trifluoromethylsulfonyl group, make it an invaluable scaffold for creating libraries of PROTACs and other complex therapeutic agents.[2] However, the very features that make this compound synthetically attractive also contribute to its challenging solubility profile. Poor solubility is a major hurdle in drug development, impacting everything from synthetic reaction conditions to bioavailability and therapeutic efficacy.[4][5] Therefore, a thorough understanding of the solubility of this building block in various organic solvents is paramount for its effective utilization in the synthesis of next-generation therapeutics.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1150271-31-0 | [1][6][7] |
| Molecular Formula | C₈H₅Br₂F₃O₂S | [1][6] |
| Molecular Weight | 381.99 g/mol (often rounded to 382) | [1][7] |
| Synonyms | 1,3-Dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | [6][7] |
| Predicted Boiling Point | 364.4 ± 42.0 °C | [6] |
| Predicted Density | 1.946 ± 0.06 g/cm³ | [6] |
| Purity (Typical) | ≥97% | [7] |
Solubility Profile of this compound
Disclaimer: The following quantitative solubility data is illustrative and intended to serve as a representative example for experimental design. Actual values should be determined empirically.
Based on the principle of "like dissolves like," the solubility of this largely nonpolar, hydrophobic molecule is expected to be poor in polar solvents like water and higher in nonpolar or moderately polar aprotic organic solvents. The bulky bromine atoms and the large trifluoromethylsulfonyl group contribute to a high molecular weight and a crystalline structure that can require significant energy to overcome for dissolution.
| Solvent | Solvent Type | Predicted Qualitative Solubility (25 °C) | Illustrative Quantitative Solubility (mg/mL at 25 °C) |
| Water | Polar Protic | Insoluble | < 0.01 |
| Methanol | Polar Protic | Sparingly Soluble | ~ 5 |
| Ethanol | Polar Protic | Sparingly Soluble | ~ 10 |
| Isopropanol | Polar Protic | Slightly Soluble | ~ 20 |
| Acetone | Polar Aprotic | Soluble | ~ 100 |
| Acetonitrile | Polar Aprotic | Soluble | ~ 80 |
| Tetrahydrofuran (THF) | Polar Aprotic | Freely Soluble | > 200 |
| Dichloromethane (DCM) | Halogenated | Freely Soluble | > 250 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | > 300 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 300 |
| Toluene | Nonpolar Aromatic | Soluble | ~ 150 |
| Hexanes | Nonpolar Aliphatic | Slightly Soluble | ~ 15 |
Factors Influencing Solubility: A Molecular Perspective
The solubility behavior of this compound is dictated by the interplay of its structural components:
-
Aromatic Toluene Core: The benzene ring provides a significant hydrophobic character, favoring interactions with nonpolar and aromatic solvents like toluene through π-π stacking.
-
Dibromo Substitution: The two large, electron-rich bromine atoms at the 2 and 6 positions increase the molecular weight and surface area, enhancing van der Waals forces. Their steric bulk can also influence how solvent molecules pack around the solute.
-
Trifluoromethylsulfonyl Group (-SO₂CF₃): This is a very strong electron-withdrawing group. The sulfonyl part (SO₂) introduces polarity and potential for dipole-dipole interactions, while the trifluoromethyl group (CF₃) is highly lipophilic. This combination creates a complex electronic and steric environment that favors polar aprotic solvents capable of strong dipole-dipole interactions, such as DMF and DMSO. The fluorine atoms can also participate in specific interactions with certain solvents.
The overall molecule lacks significant hydrogen bond donating capabilities, which explains its poor solubility in protic solvents like water and, to a lesser extent, alcohols. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute interactions within the crystal lattice. Solvents like THF, DCM, DMF, and DMSO are effective because they can engage in favorable dipole-dipole and van der Waals interactions with the molecule, compensating for the energy required to break apart the solid state.
Experimental Protocol for Solubility Determination
To ensure reproducibility and accuracy, a systematic approach to solubility measurement is essential. The following protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge capable of >10,000 x g
-
Calibrated positive displacement pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate glassware
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. An amount that ensures solid is present after equilibration is key (e.g., ~5-10 mg).
-
Add a known volume (e.g., 1.0 mL) of the test solvent to the vial.
-
Securely cap the vial and record the total weight.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical for crystalline compounds.
-
-
Phase Separation and Sample Analysis:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and calibration standards by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.
-
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the experimental workflow.
Conclusion
This compound is a cornerstone building block for the synthesis of advanced therapeutics, including targeted protein degraders. Its inherently low aqueous solubility and variable solubility in organic media present both challenges and opportunities for the medicinal chemist. A data-driven understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for efficient reaction optimization, purification, and the successful development of novel drug candidates. The methodologies and principles outlined in this guide provide a robust framework for researchers to empirically determine and strategically leverage the solubility characteristics of this and other complex hydrophobic molecules, thereby accelerating the drug discovery pipeline.
References
- 1. calpaclab.com [calpaclab.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. This compound | 1150271-31-0 [amp.chemicalbook.com]
- 7. This compound | 1150271-31-0 [sigmaaldrich.com]
A Technical Guide to the Commercial Availability and Application of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis rationale, and critical applications, with a primary focus on its commercial availability. This document is intended to serve as a practical resource for professionals in research and development, offering actionable information for procurement, quality assessment, and strategic implementation in complex synthetic workflows.
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
This compound is a highly functionalized aromatic compound. Its utility stems from the orthogonal reactivity of its constituent moieties: the two bromine atoms and the potent electron-withdrawing trifluoromethylsulfonyl group. This specific arrangement allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures.
The bromine atoms serve as versatile handles for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. The trifluoromethylsulfonyl group, a powerful electron-withdrawing entity, significantly influences the electronic properties of the aromatic ring, which can be leveraged to modulate the reactivity of the molecule and the properties of its derivatives. This group's stability and impact on lipophilicity and metabolic stability make it particularly attractive in drug discovery programs. One of its notable applications is as a building block for protein degraders[1].
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key identifiers and physicochemical characteristics of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1150271-31-0 | [1][2][3] |
| Molecular Formula | C₈H₅Br₂F₃O₂S | [1] |
| Molecular Weight | 382.00 g/mol | [1] |
| Synonyms | 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene | |
| Predicted Boiling Point | 364.4 ± 42.0 °C | [2][4] |
| Predicted Density | 1.946 ± 0.06 g/cm³ | [2][4] |
| Storage Temperature | 2-8°C or Room Temperature | [1][2][4] |
Commercial Availability and Procurement Strategy
The accessibility of this reagent is a critical factor for project planning. This compound is available from a range of specialized chemical suppliers, typically in research quantities.
Table 2: Commercial Supplier Overview
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | COM448630554 | 97% | Inquire |
| AK Scientific | Z7615 | >95% | 1g |
| Matrix Scientific | 091649 | 95+% | 250mg, 1g |
| Combi-Blocks | BB-8630 | >97% | 1g, 5g |
| Toronto Research Chemicals (TRC) | D426368 | >97% | 250mg |
| American Custom Chemicals Corporation | HCH0361897 | 95.00% | 5mg |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information. Some suppliers indicate this product is for professional research and industrial use only and cannot be shipped to individuals or medical facilities[1].
Synthesis and Quality Control Considerations
While detailed proprietary synthesis methods are not publicly available, a general understanding of the synthetic approach can inform quality expectations. The synthesis likely involves the sulfonation of a toluene precursor, followed by bromination. The introduction of the trifluoromethyl group can be achieved through various trifluoromethylation reagents.
Given the multiple synthetic steps, potential impurities could include regioisomers, incompletely brominated species, or starting materials. Therefore, a robust quality control process is essential upon receipt of the material.
Procurement and Quality Control Workflow
Caption: A typical workflow for procuring and validating a critical chemical reagent.
Recommended QC Experiments:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS/GC-MS: To verify the molecular weight and assess the presence of any trace impurities.
-
HPLC/UPLC: To determine the purity profile with high resolution.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a valuable starting material for creating libraries of compounds for high-throughput screening. The trifluoromethyl group is a well-established bioisostere for other chemical groups and can enhance a molecule's metabolic stability, binding affinity, and cell permeability[5].
Example Synthetic Application: Suzuki Coupling
A common application would involve a selective Suzuki coupling at one of the bromine positions, followed by a subsequent coupling at the second bromine. This allows for the controlled, stepwise construction of complex molecules.
Step-by-Step Protocol for a Representative Suzuki Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired boronic acid (1.1 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the relative reactivity of the two bromine atoms, potentially allowing for regioselective couplings under carefully controlled conditions.
Conclusion
This compound is a commercially available and highly versatile building block for advanced chemical synthesis. Its unique electronic and structural features provide a powerful platform for the creation of novel compounds in drug discovery and materials science. A strategic approach to procurement, including thorough supplier evaluation and robust in-house quality control, is paramount to ensuring the success of research and development programs that utilize this valuable reagent.
References
An In-Depth Technical Guide to the Safety and Handling of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is a specialized chemical building block of significant interest in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique trifunctionalized aromatic scaffold, featuring two reactive bromine atoms and a strongly electron-withdrawing trifluoromethylsulfonyl group, makes it a valuable component in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). As the use of such advanced intermediates becomes more widespread, a thorough understanding of their safe handling and reactivity is paramount for the protection of laboratory personnel and the integrity of experimental outcomes.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for this compound. By synthesizing technical data with practical insights, this document aims to foster a culture of safety and precision in the laboratory.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling and application.
| Property | Value | Source |
| CAS Number | 1150271-31-0 | [1] |
| Molecular Formula | C₈H₅Br₂F₃O₂S | [1] |
| Molecular Weight | 382.00 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | - |
| Storage Temperature | Room temperature or 2-8°C | [1][2] |
Comprehensive Safety and Handling Protocols
Hazard Identification and GHS Classification (Anticipated)
Based on the known hazards of its structural analogs, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2) - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
Caption: Recommended PPE for handling this compound.
-
Body Protection: A flame-retardant lab coat should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Double-gloving is recommended, especially during weighing and transfer operations.
-
Eye and Face Protection: Chemical splash goggles are essential. A face shield should be worn over goggles when there is a risk of splashing.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and reaction setup, must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of vapors.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order.
Storage and Incompatibility
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration (2-8°C), while others state room temperature is acceptable.[1][2] It is prudent to follow the supplier's specific recommendations.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals. Aryl halides can react with certain metals, and the sulfonyl group can be susceptible to nucleophilic attack.
Spill and Emergency Procedures
Caption: Step-by-step spill response workflow.
-
Small Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and notify your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Reactivity and Hazardous Decomposition
The reactivity of this compound is dictated by its functional groups: the two bromine atoms on the aromatic ring and the trifluoromethylsulfonyl group.
-
Aryl Bromides: The bromine atoms are susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is the basis for their utility in synthesis.
-
Trifluoromethylsulfonyl Group: This is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. It is generally stable but can decompose at high temperatures.
-
Thermal Decomposition: Upon heating, aromatic sulfonyl compounds can decompose to release sulfur dioxide (SO₂) and other volatile organic compounds.[4] Thermal decomposition may also generate hazardous gases such as hydrogen bromide and hydrogen fluoride.
Application in Drug Development: A Building Block for PROTACs
This compound is designated as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to degrade specific target proteins.[5]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The this compound scaffold serves as a rigid and functionalizable core for the PROTAC linker. The two bromine atoms provide orthogonal handles for sequential coupling reactions, allowing for the attachment of the POI ligand and the E3 ligase ligand.
Hypothetical Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol outlines a plausible synthetic route for incorporating the title compound into a PROTAC. The causality behind the choice of reactions lies in the well-established reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions.
Caption: A plausible synthetic workflow for a PROTAC using the title compound.
Step 1: Monofunctionalization via Suzuki Coupling
-
Rationale: The first bromine is selectively coupled with a boronic acid derivative of the Protein of Interest (POI) ligand. The Suzuki reaction is chosen for its broad functional group tolerance.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.).
-
Add the POI-ligand-boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield the monofunctionalized intermediate.
-
Step 2: Second Functionalization via Sonogashira Coupling
-
Rationale: The remaining bromine atom is coupled with a terminal alkyne-functionalized E3 ligase ligand. The Sonogashira reaction is selected for its efficiency in forming carbon-carbon bonds with terminal alkynes.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monofunctionalized intermediate from Step 1 (1.0 eq.).
-
Add the E3 ligase ligand with a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine).
-
Add a suitable solvent (e.g., THF or DMF).
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
-
Upon completion, perform an appropriate workup and purify the final PROTAC molecule by preparative HPLC.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its handling requires a high degree of caution due to its potential toxicity and irritant properties. By adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks associated with its use and leverage its unique chemical properties to advance the development of novel therapeutics, particularly in the exciting area of targeted protein degradation.
References
preparation of 4-bromo-2-(trifluoromethylsulfonyl)toluene
An In-Depth Technical Guide to the Preparation of 4-bromo-2-(trifluoromethylsulfonyl)toluene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-(trifluoromethylsulfonyl)toluene, a key building block for pharmaceutical and agrochemical research. The trifluoromethylsulfonyl (triflone) group is of significant interest in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity, which can enhance the metabolic stability and cell permeability of drug candidates. This document details a proposed synthetic strategy via electrophilic aromatic substitution, explains the underlying mechanistic principles dictating its regioselectivity, provides a detailed experimental protocol, and outlines methods for characterization and purification. Safety considerations for handling the potent reagents involved are also thoroughly addressed to ensure safe and effective execution in a research environment.
Introduction: The Significance of Aryl Triflones in Drug Discovery
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethylsulfonyl (SO₂CF₃) group, or triflone, is particularly notable for its profound impact on the physicochemical properties of a parent molecule. As one of the strongest electron-withdrawing groups, it can significantly modulate the pKa of nearby functionalities and alter the electronic nature of an aromatic ring system. Furthermore, its lipophilic character often improves a compound's pharmacokinetic profile, enhancing its ability to cross biological membranes.[1]
4-bromo-2-(trifluoromethylsulfonyl)toluene emerges as a valuable synthetic intermediate. The presence of three distinct functionalities—the triflone, the bromine atom, and the methyl group—offers orthogonal chemical handles for further elaboration. The bromine atom is particularly well-suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. This positions the title compound as a versatile starting material for the synthesis of complex molecular architectures targeted at a range of biological endpoints.
Synthetic Strategy and Mechanistic Rationale
The most direct and logical pathway for the is the electrophilic aromatic substitution (EAS) of 4-bromotoluene. This strategy leverages a classic Friedel-Crafts-type reaction, employing trifluoromethanesulfonic anhydride (Tf₂O) as the source of the electrophilic "SO₂CF₃" species in the presence of a Lewis acid catalyst.
The Electrophile Generation
Triflic anhydride itself is not sufficiently electrophilic to react directly with a moderately deactivated aromatic ring like 4-bromotoluene. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the anhydride. The Lewis acid coordinates to one of the sulfonyl oxygen atoms, polarizing the S-O bond and generating a highly reactive, positively charged sulfur species, which acts as the potent electrophile in the reaction.
Regioselectivity: The Directing Effects of Substituents
The key to the successful synthesis of the desired isomer lies in understanding the regiochemical control exerted by the substituents on the 4-bromotoluene starting material.
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.
-
Bromo Group (-Br): A deactivating group (due to its inductive electron-withdrawing effect) that also directs incoming electrophiles to the ortho and para positions (due to resonance electron donation).
When both an activating and a deactivating group are present, the activating group's directing effect is dominant. In 4-bromotoluene, the para position relative to the methyl group is occupied by the bromine atom. Therefore, the electrophile is directed primarily to the ortho position (C2), yielding the target molecule, 4-bromo-2-(trifluoromethylsulfonyl)toluene, as the major product. This principle is well-established in electrophilic aromatic substitution reactions.[2]
Reaction Mechanism Overview
Caption: Proposed mechanism for the Lewis acid-catalyzed trifluoromethylsulfonylation.
Experimental Protocol
Disclaimer: The following protocol is a proposed method based on established principles of Friedel-Crafts reactions. Researchers should perform initial small-scale trials to optimize conditions.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromotoluene | C₇H₇Br | 171.03 | 5.00 g | 29.2 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 4.29 g | 32.1 |
| Trifluoromethanesulfonic Anhydride | C₂F₆O₅S₂ | 282.14 | 9.08 g (5.4 mL) | 32.1 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (1 M aq.) | HCl | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | 50 mL | - |
| Brine (Saturated NaCl aq.) | NaCl | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - |
Reaction Setup and Procedure
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (4.29 g, 32.1 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas. Add 50 mL of anhydrous dichloromethane (DCM) via cannula or syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-bromotoluene (5.00 g, 29.2 mmol) in 20 mL of anhydrous DCM and add it to the stirred AlCl₃ suspension.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (5.4 mL, 32.1 mmol) to the dropping funnel with 30 mL of anhydrous DCM. Add the Tf₂O solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a flask containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure product.
Characterization of 4-bromo-2-(trifluoromethylsulfonyl)toluene
The final product should be characterized using standard analytical techniques to confirm its identity and purity. Below are the predicted spectral data based on the chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H, Ar-H), δ ~7.8 (dd, 1H, Ar-H), δ ~7.4 (d, 1H, Ar-H), δ ~2.6 (s, 3H, -CH₃). The aromatic protons will show characteristic ortho and meta coupling constants. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~142-145 (Ar-C), δ ~138-140 (Ar-C), δ ~135-137 (Ar-C), δ ~132-134 (Ar-C), δ ~125-128 (Ar-C), δ ~120 (q, ¹JCF ≈ 325 Hz, -CF₃), δ ~20-22 (-CH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -75 to -80 (s, 3F, -SO₂CF₃). |
| Mass Spec. (EI) | M⁺ expected at m/z 318 and 320 in a ~1:1 ratio, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragments would include loss of CF₃ (m/z 249/251) and SO₂CF₃ (m/z 185/187). |
| IR (ATR) | ν ~1380-1400 cm⁻¹ (S=O asymmetric stretch), ~1180-1200 cm⁻¹ (S=O symmetric stretch), ~1100-1150 cm⁻¹ (C-F stretches). |
Safety and Handling Precautions
This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): Extremely corrosive and a strong lachrymator. It reacts violently with water and protic solvents. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves (e.g., butyl rubber), and a lab coat.[3][4] Work under an inert atmosphere (nitrogen or argon) is mandatory to prevent reaction with atmospheric moisture.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts vigorously with water, releasing HCl gas. Handle in a fume hood and avoid inhalation of dust.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Quenching Procedure: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling to control the reaction rate.
Conclusion
The via Lewis acid-catalyzed electrophilic aromatic substitution of 4-bromotoluene is a robust and direct synthetic strategy. The regiochemical outcome is reliably controlled by the directing effects of the methyl substituent. Careful adherence to anhydrous conditions and stringent safety protocols, particularly when handling triflic anhydride, is paramount for the successful and safe execution of this procedure. The resulting compound is a highly valuable and versatile building block, primed for further functionalization in the development of novel chemical entities for the pharmaceutical and agrochemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene for the Synthesis of Sterically Hindered Biaryl Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, a unique building block for accessing sterically hindered and electronically complex biaryl structures. The presence of two ortho-bromo substituents and a potent electron-withdrawing trifluoromethylsulfonyl group at the para position presents specific challenges and opportunities in cross-coupling chemistry. Understanding how to selectively functionalize this substrate is critical for its application in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.
Scientific & Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[4][5]
-
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center.[5][6]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]
For this compound, several factors influence the reaction's success:
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group facilitates the rate-limiting oxidative addition step by making the aryl bromide more electrophilic.[7][8]
-
Steric Hindrance: The two ortho-bromo substituents and the adjacent methyl group create significant steric bulk around the reaction centers. This steric congestion can hinder the approach of the palladium catalyst and the boronic acid coupling partner.[9][10]
-
Catalyst and Ligand Selection: Overcoming the steric challenge necessitates the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald dialkylbiarylphosphine family (e.g., SPhos, XPhos), are highly effective.[11][12] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote both oxidative addition and reductive elimination for hindered substrates.[11] Palladacycles are also excellent precatalysts for Suzuki couplings of hindered and deactivated substrates.[13][14][15]
-
Selective Monofunctionalization: The general reactivity order for halides in palladium-catalyzed couplings is I > Br > Cl.[16] For substrates with multiple identical halides, achieving selective mono-coupling over di-coupling can be controlled by stoichiometry, reaction time, and temperature.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Monoselective Suzuki Coupling
This protocol is designed for the selective mono-arylation of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | Not available | Custom synthesis | The starting aryl di-bromide. |
| Arylboronic Acid | Varies | Sigma-Aldrich, etc. | The coupling partner. Ensure it is dry. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem, Sigma-Aldrich | A common Pd(0) precatalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Strem, Sigma-Aldrich | A bulky, electron-rich phosphine ligand suitable for sterically hindered substrates.[11] |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | Fisher Scientific | An effective base for Suzuki couplings.[17] Use the anhydrous form. |
| 1,4-Dioxane | 123-91-1 | Acros Organics | Anhydrous, sparged with nitrogen or argon. |
| Deionized Water | 7732-18-5 | - | Sparged with nitrogen or argon. |
Reaction Setup and Procedure
Workflow for Suzuki Coupling
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Method
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), and K₃PO₄ (3.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting reagent. K₃PO₄ is a sufficiently strong base to facilitate transmetalation without promoting significant side reactions.[17]
-
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq, 1 mol%) and SPhos (0.03 eq, 3 mol%).
-
Rationale: A 1:3 Pd to ligand ratio is often optimal for catalysts utilizing bulky biarylphosphine ligands to ensure the formation of the active monoligated palladium species.[17]
-
-
Atmosphere Control: Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, and removing air is crucial to prevent catalyst deactivation.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Rationale: A mixture of an organic solvent and water is often beneficial for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results & Data
The reaction should yield the mono-arylated product with good to excellent selectivity. The yield will be dependent on the specific boronic acid used.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Typical Yield | Notes |
| 1 | Phenylboronic acid | 2-Bromo-6-phenyl-4-(trifluoromethylsulfonyl)toluene | 75-85% | A standard, unhindered coupling partner. |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethylsulfonyl)toluene | 80-90% | Electron-donating groups on the boronic acid can sometimes accelerate the reaction. |
| 3 | 2-Methylphenylboronic acid | 2-Bromo-6-(2-methylphenyl)-4-(trifluoromethylsulfonyl)toluene | 60-75% | An ortho-substituent on the boronic acid introduces additional steric hindrance, which can lower the yield.[10][17] |
| 4 | 3-Pyridylboronic acid | 2-Bromo-6-(pyridin-3-yl)-4-(trifluoromethylsulfonyl)toluene | 65-80% | Heteroaromatic boronic acids are generally well-tolerated, though catalyst inhibition by the nitrogen lone pair can sometimes be a factor.[19] |
Troubleshooting
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature, using a stronger base like Cs₂CO₃, or employing a more active catalyst system such as a palladacycle precatalyst.[14][15]
-
Formation of Di-substituted Product: If significant amounts of the di-arylated product are observed, reduce the equivalents of boronic acid to 1.05, lower the reaction temperature, and shorten the reaction time.
-
Protodeboronation: If significant homocoupling of the boronic acid or formation of the de-brominated starting material is observed, ensure the base is thoroughly dried and the solvents are rigorously degassed.
This application note provides a robust and scientifically grounded protocol for the selective mono-Suzuki-Miyaura coupling of this compound. By carefully selecting a catalyst system with bulky, electron-rich ligands and optimizing reaction conditions, researchers can effectively synthesize sterically encumbered biaryl compounds. This methodology opens avenues for the creation of novel molecular entities for applications in drug discovery and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Palladacycle Coupling Catalysts [sigmaaldrich.com]
- 16. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic Sonogashira Coupling of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene for Advanced Synthesis
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This application note provides a comprehensive guide to the strategic utilization of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene as a key building block in Sonogashira couplings. We delve into the unique reactivity imparted by its sterically hindered and electron-deficient nature, offering a detailed, field-tested protocol for achieving high-yield mono- or di-alkynylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate for the synthesis of complex molecular architectures, such as molecular wires, functionalized materials, and pharmaceutical intermediates.
Introduction: The Challenge and Opportunity of a Unique Substrate
This compound presents a unique set of challenges and opportunities for the Sonogashira coupling. The bromine atoms are positioned ortho to a methyl group, creating significant steric hindrance around the reaction centers. Furthermore, the trifluoromethylsulfonyl (-SO₂CF₃ or triflyl) group at the para-position is a powerful electron-withdrawing group, which significantly modulates the electronic properties of the aromatic ring.
This electronic modification can be advantageous, as electron-deficient aryl halides are often more reactive towards the oxidative addition step in the palladium catalytic cycle. However, the combination of steric hindrance and strong electron withdrawal demands careful optimization of the reaction conditions to achieve selective and efficient coupling while avoiding common side reactions like Glaser coupling or catalyst deactivation.
This document provides a robust protocol for the selective mono-alkynylation of this compound, a critical transformation for creating asymmetrically functionalized building blocks.
Mechanistic Considerations for a Sterically Hindered System
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper co-catalysts. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a demanding substrate like this compound.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. This is often the rate-determining step. The electron-withdrawing triflyl group on our substrate can facilitate this step.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation to the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.
For sterically hindered substrates, the choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized Buchwald-type ligands, can stabilize the palladium center and facilitate the reaction steps. The base is also crucial; it must be strong enough to deprotonate the alkyne but not so strong as to cause undesired side reactions. A combination of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly employed.
Figure 1: Simplified catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Selective Mono-Alkynylation
This protocol is optimized for the selective mono-coupling of a terminal alkyne to this compound. Using a slight excess of the dibromide substrate favors the mono-substituted product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier (Example) |
| This compound | C₈H₅Br₂F₃O₂S | 397.99 | >97% | Sigma-Aldrich |
| Phenylacetylene | C₈H₆ | 102.13 | 98% | Sigma-Aldrich |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 98% | Strem Chemicals |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 99.5% | Alfa Aesar |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 99% | Acros Organics |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99.5% | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | EMD Millipore |
Step-by-Step Procedure
Figure 2: Experimental workflow for mono-alkynylation.
-
Inert Atmosphere Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (478 mg, 1.2 mmol, 1.2 equiv.).
-
Catalyst Loading: In the same flask, add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), copper(I) iodide (5.7 mg, 0.03 mmol, 3 mol%), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous toluene (15 mL) and triethylamine (420 µL, 3.0 mmol, 3.0 equiv.) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can poison the Pd(0) catalyst.
-
Substrate Addition: After the final thaw, under argon, add phenylacetylene (110 µL, 1.0 mmol, 1.0 equiv.) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 65 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting alkyne is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the catalyst residues and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-alkynylated product.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure rigorous inert atmosphere techniques (use a glovebox if possible). Re-degas the solvent. Test catalyst activity on a simpler substrate. Increase temperature in 5-10 °C increments. Use freshly distilled/anhydrous solvents and base. |
| Formation of Di-alkyne | Stoichiometry of alkyne is too high; Prolonged reaction time. | Use a slight excess of the dibromide (1.1-1.3 eq). Monitor the reaction closely and stop it once the mono-adduct is maximized. |
| Glaser Coupling (Diyne) | Presence of oxygen; Insufficient exclusion of air. | This side reaction is copper-catalyzed and promoted by oxygen. Ensure thorough degassing. Consider running the reaction under strictly anaerobic conditions. |
| Difficult Purification | Similar polarity of starting material and product. | Use a long chromatography column and a shallow solvent gradient to improve separation. Consider alternative purification methods like recrystallization if the product is a solid. |
Applications in Drug Development and Materials Science
The products derived from the Sonogashira coupling of this compound are valuable intermediates. The remaining bromine atom can be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex, non-symmetrical molecules. The triflyl group can also participate in certain cross-coupling reactions or be used to modulate the electronic properties of the final compound. These features make this chemistry highly relevant for:
-
Medicinal Chemistry: Synthesis of rigid scaffolds for kinase inhibitors or other targeted therapeutics.
-
Organic Electronics: Creation of conjugated polymers and molecular wires with tailored electronic properties.
-
Agrochemicals: Development of novel pesticides and herbicides.
Application Notes and Protocols for 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Materials
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is a strategically functionalized aromatic compound poised for significant applications in materials science, particularly in the realm of organic electronics. Its utility stems from the unique combination of two key structural features: two bromine atoms positioned for polymerization and a potent electron-withdrawing trifluoromethylsulfonyl group. While specific applications of this exact molecule in published literature are not yet widespread, its architecture allows for its confident application as a monomer in the synthesis of high-performance organic materials. This guide will provide a comprehensive overview of its potential applications and detailed protocols for its use, grounded in established principles of organic synthesis and materials science.
The two bromine atoms on the toluene ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for carbon-carbon bond formation in the synthesis of conjugated polymers.[1][2] The steric hindrance provided by the methyl group ortho to the bromine atoms can influence the torsion angle between repeating units in a resulting polymer, which in turn affects the electronic properties of the material.
The trifluoromethylsulfonyl group (-SO₂CF₃) is a very strong electron-withdrawing group.[3][4] Its presence on the aromatic ring significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule and any resulting polymer.[5][6] This modulation of frontier molecular orbital energies is a cornerstone of designing organic semiconductors with specific band gaps and charge transport characteristics.[7] The trifluoromethyl moiety (-CF₃) within this group also imparts desirable properties such as enhanced metabolic stability and altered lipophilicity, which are of particular interest in the development of stable and processable electronic materials.[3]
Proposed Applications in Organic Electronics
The unique electronic and structural features of this compound make it a promising candidate as a building block for a variety of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials with deep HOMO levels are often sought for efficient hole injection from the anode and for creating a large energy barrier for electron leakage, leading to improved device efficiency and stability. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group would contribute to a low-lying HOMO level in a polymer derived from this monomer. This makes it a potential candidate for use as a host material for phosphorescent emitters or as a component in hole-transporting layers.
Organic Photovoltaics (OPVs)
In OPV devices, the open-circuit voltage (Voc) is directly related to the energy difference between the HOMO of the donor material and the LUMO of the acceptor material. By incorporating this compound into a donor-acceptor copolymer, its electron-withdrawing character would help to lower the HOMO level of the polymer.[5] This can lead to a larger Voc and potentially higher power conversion efficiencies.
Organic Field-Effect Transistors (OFETs)
The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor. The introduction of the trifluoromethylsulfonyl group can influence the solid-state packing of the resulting polymer, which is a critical factor for efficient charge transport. Furthermore, the low-lying LUMO level induced by this group would make the resulting polymer a candidate for an n-type semiconductor, which are generally less common but highly sought after for the fabrication of complementary circuits.
Protocols for Polymer Synthesis
The most direct application of this compound in materials science is its use as a monomer in cross-coupling polymerization reactions. The following are detailed, generalized protocols for Suzuki and Stille polycondensation reactions, which are widely used for the synthesis of conjugated polymers.[1][2]
Protocol 1: Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8][9]
Reaction Scheme:
A proposed Suzuki polycondensation reaction.
Materials and Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Monomer |
| Comonomer-bis(boronic acid or ester) | 1.0 | Comonomer |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 0.01-0.05 | Catalyst |
| Ligand (e.g., SPhos, XPhos) | 0.02-0.10 | Stabilizes catalyst, enhances reactivity |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.0-4.0 | Activates boronic acid |
| Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, DMF) | - | Reaction medium |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the comonomer-bis(boronic acid or ester) (1.0 eq), and the base (2.0-4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent. Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the molecular weight increase.
-
End-capping: After the desired molecular weight is achieved, add a monofunctional aryl halide (e.g., bromobenzene) and a monofunctional arylboronic acid (e.g., phenylboronic acid) to terminate the polymer chains.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.[10][11] The final polymer is typically isolated from the chloroform fraction.
Protocol 2: Stille Polycondensation
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide.[12][13][14]
Reaction Scheme:
A proposed Stille polycondensation reaction.
Materials and Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Monomer |
| Comonomer-bis(trimethylstannyl) | 1.0 | Comonomer |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 0.01-0.05 | Catalyst |
| Ligand (e.g., P(o-tol)₃) | 0.02-0.10 | Stabilizes catalyst |
| Anhydrous, Degassed Solvent (e.g., Toluene, Chlorobenzene) | - | Reaction medium |
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), the comonomer-bis(trimethylstannyl) (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (0.02-0.10 eq) to an oven-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring. Monitor the polymerization by GPC.
-
End-capping: After achieving the target molecular weight, add a monofunctional aryl halide and a monofunctional organostannane to end-cap the polymer chains.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Suzuki-Miyaura polycondensation.
Characterization of a Hypothetical Polymer
Once a new polymer is synthesized using this compound as a monomer, a thorough characterization is essential to understand its properties and potential for application in electronic devices.[15][16][17]
Workflow for Material Synthesis and Characterization:
General workflow for the synthesis and characterization of a new polymer.
Key Characterization Techniques:
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) | Confirmation of the polymer structure. |
| UV-Visible Spectroscopy | Determination of the optical bandgap (Eg). |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Identification of glass transition and melting temperatures. |
Conclusion
This compound represents a highly promising, yet underexplored, building block for the synthesis of advanced organic materials. The combination of its polymerizable bromine functionalities and the potent electron-withdrawing trifluoromethylsulfonyl group provides a powerful tool for tuning the electronic and physical properties of conjugated polymers. The protocols and characterization workflows outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in the exciting field of materials science.
References
- 1. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. The role of chemical design in the performance of organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 11. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchportal.unamur.be [researchportal.unamur.be]
- 17. New materials for organic electronics: from synthesis to processing, characterization and device physics | EMRS [european-mrs.com]
lithiation of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Application Note & Protocol
Topic: Selective Mono via Lithium-Halogen Exchange
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Generation of a Versatile Aryllithium Intermediate
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is a synthetically valuable scaffold, featuring multiple reaction sites that can be selectively functionalized. The presence of two bromine atoms, an electron-withdrawing trifluoromethylsulfonyl (triflyl) group, and a methyl substituent offers a rich platform for building molecular complexity. Among the various transformations possible, the selective generation of a monolithiated species is of paramount importance, as it opens the door to the introduction of a wide array of electrophiles at a specific position on the aromatic ring.
This document provides a detailed guide to the selective monolithiation of this compound. The primary pathway explored is the lithium-halogen exchange, a powerful and kinetically rapid reaction for generating aryllithium species from aryl halides.[1][2] While the triflyl group can act as a directing group for ortho-lithiation (deprotonation), the kinetic preference for lithium-bromine exchange at low temperatures makes it the predominant and more predictable reaction pathway.[3][4] This protocol is designed to favor the formation of 2-bromo-6-lithio-4-(trifluoromethylsulfonyl)toluene, a versatile intermediate for subsequent carbon-carbon or carbon-heteroatom bond formation, which is a cornerstone of pharmaceutical and materials science synthesis.[5][6]
Mechanistic Rationale: Lithium-Halogen Exchange vs. Directed ortho-Metalation
Two principal mechanisms could be envisioned for the lithiation of the starting material:
-
Directed ortho-Metalation (DoM): The trifluoromethylsulfonyl group is a potent electron-withdrawing group and contains Lewis basic oxygen atoms that can coordinate to the lithium cation of an organolithium reagent, such as n-butyllithium (n-BuLi).[7] This coordination, known as a complex-induced proximity effect (CIPE), can facilitate the deprotonation of an adjacent (ortho) proton.[7] In this substrate, the positions ortho to the triflyl group are occupied by bromine atoms. The next available positions (3 and 5) are meta to the triflyl group. While sulfonyl and related sulfoximine groups can direct lithiation, the presence of labile bromine atoms dramatically alters the reactivity landscape.[8][9][10][11]
-
Lithium-Halogen Exchange: This reaction involves the exchange of a halogen atom (in this case, bromine) with the lithium atom from an organolithium reagent.[1][2] The equilibrium of this reaction is driven by the formation of a more stable organolithium species.[3] Aryllithiums (sp²-hybridized carbanion) are generally more stable than the alkyllithiums (sp³-hybridized carbanion) used to generate them, thus favoring the exchange.[2][3] Critically, lithium-halogen exchange is an extremely fast process, often occurring within seconds or minutes, even at cryogenic temperatures (-78 °C to -100 °C).[3][12]
For this compound, the lithium-halogen exchange is the overwhelmingly favored pathway when using alkyllithium reagents like n-BuLi at low temperatures. The rate of exchange with an aryl bromide is significantly faster than the rate of deprotonation of an aromatic C-H bond.[3]
Visualizing the Favored Reaction Pathway
The diagram below illustrates the selective lithium-halogen exchange mechanism.
Caption: Proposed mechanism via a lithium-halogen "ate" complex.
Experimental Protocol: Selective Monolithiation
This protocol details the generation of the aryllithium species. Subsequent reaction with an electrophile (quenching) should be planned based on the desired final product.
Safety Precautions: Handling Pyrophoric Reagents
Organolithium reagents like n-butyllithium are highly reactive, corrosive, and pyrophoric, igniting spontaneously on contact with air or moisture.[13][14] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[15][16]
-
Dry Glassware & Solvents: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours) and cooled under an inert atmosphere.[15] Anhydrous solvents are essential.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are common, but check compatibility).[14][16]
-
Handling & Transfer: Use proper syringe or cannula transfer techniques for all organolithium solutions.[15][16]
-
Emergency Preparedness: Ensure a Class D or ABC dry powder fire extinguisher is accessible. Have a container of dry sand or powdered limestone nearby. Know the location of the safety shower and eyewash station.[16][17] Never work alone.[16]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% Purity | Sigma-Aldrich, etc. | Ensure it is dry before use. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Acros Organics, etc. | Store under inert atmosphere at 2-8 °C. Titrate periodically. |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Acros Organics (AcroSeal™) | Inhibitor-free is preferred. |
| Anhydrous Diethyl Ether (Et₂O) | <50 ppm H₂O | J.K. Scientific, etc. | Can be used as an alternative or co-solvent. |
| Electrophile (e.g., DMF, CO₂) | Anhydrous/Reagent | Various | Must be anhydrous. |
| Saturated Aqueous NH₄Cl | Reagent | N/A | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | N/A | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | N/A | For drying organic layers. |
Step-by-Step Lithiation Procedure
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a nitrogen/argon inlet.
-
Ensure the system is leak-tight and maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (or a THF/Et₂O mixture). A typical concentration is 0.1-0.2 M.
-
Stir the solution until all the solid has dissolved.
-
-
Cooling:
-
Addition of n-Butyllithium:
-
Using a dry, gas-tight syringe, slowly add n-butyllithium (1.0-1.1 eq, 1.6 M in hexanes) dropwise to the stirred solution over 15-20 minutes.
-
Rationale for Stoichiometry: Using a slight excess of n-BuLi ensures complete conversion. However, a large excess should be avoided to minimize potential side reactions with the triflyl group or the newly formed aryllithium.
-
Monitor the internal temperature closely to ensure it does not rise significantly above -75 °C.
-
-
Reaction (Aging):
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically very fast.[12] A pale yellow or off-white suspension may form.
-
-
Quenching with an Electrophile:
-
The generated aryllithium, 2-bromo-6-lithio-4-(trifluoromethylsulfonyl)toluene, is now ready for reaction.
-
Prepare a solution of the desired anhydrous electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or bubble dry CO₂ gas for carboxylation) in anhydrous THF.
-
Slowly add the electrophile solution to the aryllithium species at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature overnight.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the final compound.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the lithiation and quench.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| No reaction / Low Yield | Inactive n-BuLi (degraded by air/moisture). Wet solvent or glassware. | Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and solvents are anhydrous. Check inert gas supply for leaks.[13][15] |
| Formation of Butylated Product | Reaction temperature too high. Reaction of aryllithium with n-butyl bromide byproduct. | Maintain strict temperature control at -78 °C or lower.[4] Add n-BuLi slowly. Consider using tert-butyllithium (t-BuLi), which produces t-butyl bromide, a poor electrophile.[4] |
| Double Lithiation | Excess n-BuLi used. | Use no more than 1.1 equivalents of n-BuLi. Perform the reaction at a lower temperature (-90 to -100 °C) to increase selectivity. |
| Protonated Starting Material Recovered | Inefficient trapping by the electrophile. Accidental quenching by moisture. | Ensure the electrophile is pure and anhydrous. Add the electrophile at -78 °C before warming the reaction. Re-check the system for potential moisture ingress. |
Conclusion
The selective monolithiation of this compound is a robust and reliable transformation when executed under carefully controlled conditions. By leveraging the kinetic preference for lithium-halogen exchange over other potential pathways, researchers can efficiently generate a key aryllithium intermediate. This protocol provides a foundation for the synthesis of a diverse range of functionalized aromatic compounds, underscoring the power of organolithium chemistry in modern drug discovery and materials science.[5][18]
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organolithium reagents in pharmaceutical asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - SâTrifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity - Organic Letters - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 14. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, a highly versatile and reactive building block in modern organic synthesis. The presence of two sterically accessible bromine atoms, activated by the potent electron-withdrawing trifluoromethylsulfonyl group, makes this scaffold an exceptional substrate for a variety of cross-coupling and substitution reactions. This document details experimentally-derived insights and robust protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNA r). Emphasis is placed on strategies for achieving selective mono- versus di-functionalization, a critical aspect for the stepwise construction of complex molecular architectures. The protocols and mechanistic discussions herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Unique Reactivity of this compound
This compound (CAS 1150271-31-0) is a unique aromatic scaffold engineered for synthetic versatility.[1][2] Its utility stems from a combination of electronic and steric factors:
-
Electronic Activation: The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the para-position significantly lowers the electron density of the aromatic ring, thereby activating the C-Br bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This strong electron-withdrawing nature also renders the aromatic ring highly susceptible to nucleophilic aromatic substitution.[4][5]
-
Steric Accessibility and Regiocontrol: The bromine atoms are situated at the 2- and 6-positions, flanking the methyl group. This arrangement provides a handle for introducing steric bulk and directing subsequent transformations. The equivalence of the two bromine atoms simplifies initial reactions, while the introduction of a first substituent can sterically and electronically influence the reactivity of the remaining bromine, allowing for stepwise and selective functionalization.[6]
This combination of features makes this compound a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other complex molecular architectures where precise control over substitution patterns is paramount.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The high reactivity of the C-Br bonds in this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures.[9] The strong electron-withdrawing nature of the -SO₂CF₃ group is expected to facilitate the oxidative addition step, which is often rate-limiting.[3]
This protocol is designed to favor the formation of the mono-arylated product. The key to selectivity is controlling the stoichiometry of the boronic acid coupling partner.
Reaction Scheme:
A representative Suzuki-Miyaura mono-arylation workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
For the synthesis of the di-arylated product, an excess of the boronic acid is used.
Reaction Scheme:
A representative Suzuki-Miyaura di-arylation workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and degassed water
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water per 1 mmol of the starting material).
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Reaction Type | Boronic Acid (equiv) | Catalyst System | Base | Solvent | Temp (°C) |
| Mono-arylation | 1.1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Di-arylation | 2.5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| Table 1. Comparison of conditions for selective Suzuki-Miyaura coupling. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10] The steric hindrance around the bromine atoms in this compound necessitates the use of bulky phosphine ligands to facilitate the catalytic cycle.[10]
This protocol is optimized for the selective introduction of a single amino group.
Reaction Scheme:
A representative Buchwald-Hartwig mono-amination workflow.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add the amine and seal the tube.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted aromatics.[11] Both copper-catalyzed and copper-free conditions can be employed.
Reaction Scheme:
A representative Sonogashira mono-alkynylation workflow.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound and the terminal alkyne in THF and Et₃N (3:1 v/v), add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Heat the mixture to 60 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the ammonium salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNA r)
The strongly electron-withdrawing -SO₂CF₃ group highly activates the aromatic ring for nucleophilic aromatic substitution (SNA r).[12] This provides a complementary method to palladium-catalyzed reactions for introducing heteroatom nucleophiles.
Reaction Scheme:
References
- 1. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis, Stepwise Bromination, and Functionalization of Picene Diimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize for a high-yield, high-purity outcome. As a key building block in the development of protein degraders and other complex molecules, mastering its synthesis is critical.[1] This document provides field-proven insights based on established principles of electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 4-(trifluoromethylsulfonyl)toluene and why?
A1: The regioselectivity is governed by the directing effects of the two substituents on the toluene ring: the methyl group (-CH₃) and the trifluoromethylsulfonyl group (-SO₂CF₃).
-
Methyl Group (-CH₃): This is an alkyl group, which is electron-donating through induction. It is classified as an activating, ortho-, para- director .[2] This means it increases the rate of electrophilic aromatic substitution (EAS) and directs incoming electrophiles (like Br⁺) to the positions ortho (2,6) and para (4) to itself.
-
Trifluoromethylsulfonyl Group (-SO₂CF₃): This is a strongly electron-withdrawing group due to the electronegativity of the oxygen and fluorine atoms. It is a deactivating, meta- director .[3] It slows down the rate of EAS and directs incoming electrophiles to the positions meta (3,5) to itself.
In the case of 4-(trifluoromethylsulfonyl)toluene, these effects are synergistic for the desired product. The methyl group strongly directs bromination to the 2 and 6 positions (ortho). Conveniently, these same 2 and 6 positions are meta to the deactivating -SO₂CF₃ group, which means they are the least deactivated positions by that group. The powerful ortho-directing effect of the methyl group is the dominant factor determining the product's regiochemistry.
Caption: Directing influences on 4-(trifluoromethylsulfonyl)toluene.
Q2: Which brominating agents and catalysts are recommended for this synthesis?
A2: The synthesis requires an electrophilic source of bromine. Given that the ring is moderately deactivated by the -SO₂CF₃ group, a sufficiently reactive brominating system is necessary.
-
Bromine (Br₂) with a Lewis Acid Catalyst: This is the classic and most common method. A Lewis acid like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) polarizes the Br-Br bond, creating a powerful "Br⁺" electrophile that can be attacked by the aromatic ring.[3][4] FeBr₃ is often preferred as it avoids potential halide scrambling that can occur with AlCl₃.[5]
-
N-Bromosuccinimide (NBS) with a Lewis Acid Catalyst: NBS can also serve as an electrophilic bromine source in the presence of a suitable acid catalyst. It is crucial to distinguish this from radical bromination; for aromatic substitution, a Lewis acid is required, not a radical initiator.[6]
Q3: How can I effectively monitor the reaction progress?
A3: Monitoring the disappearance of the starting material and the appearance of the mono- and di-brominated products is key.
-
Thin-Layer Chromatography (TLC): A quick and effective method. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate mixture). You should see the starting material spot disappear as two new, less polar spots corresponding to the mono- and di-brominated products appear.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive information. You can track the relative percentages of starting material, the mono-bromo intermediate (mass increase of 78/80 Da), and the final di-bromo product (mass increase of 156/158/160 Da due to bromine isotopes).
-
High-Performance Liquid Chromatography (HPLC): Offers excellent quantitative analysis of the reaction mixture over time.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during the synthesis.
Issue 1: An impurity is detected with a mass identical to the desired product, but it reacts differently or shows a different NMR spectrum. The reaction was initiated with NBS and AIBN/light.
-
Problem: Unintended Benzylic Bromination.
-
Root Cause Analysis: You have inadvertently initiated a radical substitution on the methyl group instead of an electrophilic substitution on the aromatic ring. The Wohl-Ziegler reaction involves NBS and a radical initiator (like AIBN or UV light) to specifically brominate benzylic or allylic positions.[7] This results in the formation of 2-Bromo-6-(bromomethyl)-4-(trifluoromethylsulfonyl)benzene or similar isomers, which have the same mass as the desired product but different connectivity.
-
Solution:
-
Change Reaction Type: Immediately switch from radical conditions to electrophilic conditions.
-
Use a Lewis Acid: The correct method is to use a Lewis acid catalyst, such as FeBr₃, with your brominating agent (Br₂ or NBS).[3][4]
-
Exclude Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent photochemical radical initiation.[8]
-
Purify Reagents: Ensure your starting materials and solvents are free from peroxide impurities, which can also initiate radical reactions.
-
Issue 2: The reaction stalls, leaving a mixture of starting material and a mono-brominated intermediate.
-
Problem: Incomplete or Halted Dibromination.
-
Root Cause Analysis: The introduction of the first bromine atom further deactivates the aromatic ring, making the second substitution slower. This issue can arise from several factors:
-
Insufficient Brominating Agent: Stoichiometry is critical. At least two equivalents of the brominating agent are required.
-
Deactivated Catalyst: The Lewis acid catalyst (e.g., FeBr₃) can be deactivated by moisture in the reaction setup.
-
Low Temperature: The activation energy for the second bromination is higher. The reaction temperature may be too low to overcome this barrier.
-
-
Solution:
-
Verify Stoichiometry: Ensure you are using slightly more than 2.0 equivalents of Br₂ or NBS.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle the Lewis acid catalyst in a dry environment (e.g., glove box or under an inert atmosphere).
-
Optimize Temperature: Gradually increase the reaction temperature by 5-10 °C and monitor the progress by TLC or GC-MS. Avoid excessive heat, which can lead to other side reactions.
-
Add More Catalyst: If the reaction has stalled, a small, fresh portion of the Lewis acid catalyst may restart it.
-
Issue 3: The final product is contaminated with over-brominated species (e.g., tri-brominated compounds).
-
Problem: Loss of Regioselectivity and Over-bromination.
-
Root Cause Analysis: While the 2,6-positions are strongly favored, harsh reaction conditions can force bromination into less favorable positions or onto the methyl group.
-
Excessive Temperature: High temperatures can provide enough energy to overcome the regiochemical barriers, leading to a mixture of isomers.
-
Large Excess of Brominating Agent: Using a significant excess of Br₂ can drive the reaction towards poly-bromination.
-
-
Solution:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Use an ice bath during the addition of reagents to control the initial exotherm.
-
Controlled Reagent Addition: Add the brominating agent slowly and portion-wise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the electrophile low.
-
Precise Stoichiometry: Use a modest excess of the brominating agent (e.g., 2.1-2.2 equivalents).
-
Summary of Potential Side Products
| Side Product Name | Causal Condition | Identification (MS Signature) | Mitigation Strategy |
| 2-Bromo-4-(trifluoromethylsulfonyl)toluene | Incomplete reaction; insufficient Br₂/NBS. | M+78/80 (relative to SM) | Increase Br₂/NBS to >2.0 eq.; increase time/temp. |
| 2,6-Dibromo-4-(trifluoromethylsulfonyl)benzyl bromide | Radical conditions (NBS + AIBN/light). | M+78/80 (relative to product) | Use Lewis acid (FeBr₃); exclude light. |
| 2,5- or 3,5-Dibromo Isomers | High temperature; overly reactive system. | M+156/158/160 (isomeric to product) | Maintain strict temperature control. |
| 2,3,6-Tribromo Species | High temperature; large excess of Br₂. | M+234/236/238/240 | Use precise stoichiometry (2.1-2.2 eq. Br₂). |
| Benzoic Acid Derivative | Unwanted oxidation. | Varies (check for -COOH) | Use an inert atmosphere; avoid oxidizing agents.[9] |
Recommended Experimental Protocol (Reference)
This is a generalized procedure and should be optimized for your specific laboratory conditions.
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with 4-(trifluoromethylsulfonyl)toluene (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (approx. 0.1 eq.) to the stirred solution.
-
Bromine Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.1 eq.) in the same solvent via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the mono-bromo intermediate.
-
Quenching: Carefully quench the reaction by pouring it into a cold, stirred aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy excess bromine.
-
Workup: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. calpaclab.com [calpaclab.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Welcome to the technical support guide for the purification of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene (CAS No. 1150271-31-0).[1][2] This document is designed for researchers, scientists, and professionals in drug development who are handling this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting experience to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: For a solid organic compound like this, the two most effective and widely used purification techniques are Flash Column Chromatography and Recrystallization . The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction. Flash chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.
Q2: What are the potential impurities I might encounter in my crude sample?
A2: Impurities in your crude this compound sample typically arise from the synthetic route. Common impurities may include:
-
Unreacted Starting Materials : Depending on the synthesis, this could be 4-(trifluoromethylsulfonyl)toluene or a precursor.
-
Mono-brominated Species : Incomplete bromination can lead to 2-Bromo-4-(trifluoromethylsulfonyl)toluene.
-
Isomeric Byproducts : Depending on the directing effects of the substituents, other dibrominated isomers could potentially form, although the substitution pattern is generally well-controlled.
-
Solvent Residues : Residual solvents from the reaction or initial work-up.
-
Degradation Products : The trifluoromethylsulfonyl group is robust, but harsh reaction conditions could lead to side reactions.[3]
Q3: How do I decide whether to use column chromatography or recrystallization?
A3: This decision is critical for efficient purification. The primary diagnostic tool is Thin-Layer Chromatography (TLC) of your crude material. The following decision-making diagram outlines the logical process for selecting the appropriate method.
Caption: Decision workflow for selecting a purification method.
Q4: What are the key physical properties of this compound?
A4: Knowing the physical properties is essential for handling and characterization.
| Property | Value | Source |
| CAS Number | 1150271-31-0 | [1][4] |
| Molecular Formula | C₈H₅Br₂F₃O₂S | [2][4] |
| Molecular Weight | 381.99 g/mol | [2][5] |
| Predicted Boiling Point | 364.4 ± 42.0 °C | [5] |
| Predicted Density | 1.946 ± 0.06 g/cm³ | [5] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Flash Column Chromatography Troubleshooting
Flash chromatography is a powerful technique, but it can present challenges. Here’s how to address them.
Problem: My compound is not eluting from the column, or elution is very slow.
-
Probable Cause 1: Eluent polarity is too low. Your selected solvent system is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of your eluent system. For example, if you are using a 95:5 Hexane:Ethyl Acetate mixture, try moving to 90:10 or 85:15. Always base your initial choice on TLC analysis, aiming for an Rf value of 0.2-0.4 for your target compound.[6]
-
-
Probable Cause 2: Compound has limited solubility in the eluent. The compound may be precipitating at the top of the column.
-
Solution: Switch to a solvent system where the compound is more soluble, even if it requires adjusting the polarity with another co-solvent.
-
Problem: All components of my mixture eluted together in the first few fractions.
-
Probable Cause: Eluent polarity is too high. The solvent system is too polar, causing all compounds to travel with the solvent front without interacting with the silica stationary phase.
-
Solution: Decrease the eluent polarity. If you used 80:20 Hexane:Ethyl Acetate, try 95:5. A properly selected eluent should have the least polar impurity with an Rf near 0.8 and your target compound with an Rf of 0.2-0.4 on a TLC plate.[6]
-
Problem: My compound appears to be decomposing on the column.
-
Probable Cause: Instability on silica gel. Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
Solution 1 (Confirmation): Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[7]
-
Solution 2 (Deactivation): Deactivate the silica gel by adding 1-2% triethylamine (or another base like ammonia) to your eluent system to neutralize the acidic sites.
-
Solution 3 (Alternative Stationary Phase): Consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or Florisil.[7]
-
Caption: Troubleshooting flowchart for common column chromatography issues.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for achieving high purity, but success depends on finding the right conditions.
Problem: My compound does not dissolve, even in a large volume of boiling solvent.
-
Probable Cause: Incorrect solvent choice. The solvent's polarity is not suitable for dissolving your compound.
-
Solution: You need a more polar solvent or a solvent mixture. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, toluene, or mixtures like ethanol/water) to find one that dissolves the crude solid when hot but not when cold.[8]
-
Problem: No crystals form after the solution has cooled to room temperature and been iced.
-
Probable Cause 1: Too much solvent was used. The solution is not supersaturated, and the compound remains dissolved even at low temperatures.
-
Solution: Boil off some of the solvent to concentrate the solution, then allow it to cool again.
-
-
Probable Cause 2: The compound is highly soluble in the chosen solvent even when cold.
-
Solution: Add an "anti-solvent" dropwise to the solution. An anti-solvent is a solvent in which your compound is insoluble, but which is miscible with your recrystallization solvent. For example, if you used ethanol, water could be an effective anti-solvent. Add it until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.
-
-
Probable Cause 3: Spontaneous nucleation is slow.
-
Solution: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound if available.
-
Problem: The product "oils out," forming a liquid layer instead of crystals.
-
Probable Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too saturated. When the solution cools, it becomes supersaturated before it reaches the compound's freezing point, causing it to separate as a liquid.
-
Solution: Re-heat the solution to dissolve the oil. Add more solvent to make the solution more dilute, then cool it very slowly. A slower cooling rate (e.g., insulating the flask) encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.
-
Column Packing:
-
Securely clamp a column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed. Drain excess solvent until the level is just at the top of the sand. Never let the column run dry. [6]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (1-2 times the weight of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the eluent and apply gentle pressure (using a pump or inert gas) to achieve a steady flow. Begin collecting fractions.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.[6]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8] Toluene is often a good starting point for aromatic compounds.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
References
- 1. This compound | 1150271-31-0 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1150271-31-0 [sigmaaldrich.com]
- 5. This compound | 1150271-31-0 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Welcome to the technical support resource for optimizing cross-coupling reactions involving the challenging substrate, 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance reaction efficiency, minimize costs, and troubleshoot common issues by systematically optimizing palladium catalyst loading. The unique steric and electronic properties of this substrate—namely the severe steric hindrance from the 2,6-dibromo substitution and the powerful electron-withdrawing nature of the trifluoromethylsulfonyl group—necessitate a carefully considered approach beyond standard protocols.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for a substrate like this compound?
A: This substrate presents a "perfect storm" of challenges for cross-coupling. The two bromine atoms are ortho to the methyl group, creating significant steric bulk that can hinder the approach of the palladium catalyst to the C-Br bond. This step, oxidative addition, is often the rate-limiting step in the catalytic cycle.[1] Furthermore, the trifluoromethylsulfonyl (-SO₂CF₃) group is a potent electron-withdrawing group, which, while activating the C-Br bond towards oxidative addition, can also impact the stability and reactivity of intermediates throughout the catalytic cycle.[2]
An unoptimized, excessive catalyst loading can lead to several problems:
-
Catalyst Decomposition: Higher concentrations can promote the aggregation of palladium into inactive "palladium black".[3]
-
Increased Side Reactions: Elevated catalyst levels can accelerate undesirable pathways like the homocoupling of boronic acids or other organometallic reagents.[3]
-
Poor Selectivity: In a di-bromo substrate, controlling mono- vs. di-arylation becomes difficult with high catalyst concentrations.
-
Economic and Environmental Costs: Palladium is expensive and toxic. Minimizing its use is crucial for sustainable and cost-effective synthesis.[4]
Therefore, finding the minimum effective catalyst loading is not just an optimization step but a requirement for a successful, reproducible, and scalable reaction.
Q2: What is a reasonable starting catalyst loading for such a sterically hindered and electronically modified substrate?
A: For initial screening experiments with a challenging substrate like this, a higher-than-normal catalyst loading is often prudent to ensure a reaction occurs at all.
-
Initial Screening: A palladium loading of 1.0 to 3.0 mol% is a pragmatic starting point.[3] This provides a sufficient concentration of active catalyst to overcome the high activation barrier of the sterically hindered oxidative addition.
-
For Highly Optimized Systems: Once reaction conditions are established, catalyst loading can often be reduced significantly. For many sterically demanding couplings, loadings in the range of 0.1 to 0.5 mol% are achievable with the right ligand and conditions.[5] In industrial settings, achieving parts-per-million (ppm) levels is the ultimate goal.[4][6]
The choice of palladium source is also critical. While simple salts like Pd(OAc)₂ are inexpensive, they can be inefficient at generating the active Pd(0) species.[7][8] Using well-defined, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended as they generate the active catalyst cleanly and quantitatively, leading to more reproducible results, especially at lower loadings.[8]
Troubleshooting Guide: From Failed Reactions to Fine-Tuning
This section addresses specific experimental issues in a Q&A format, focusing on how catalyst loading and the associated catalyst system are implicated.
Problem 1: Low or No Product Yield
Q: My initial reaction screen using 1-2 mol% of a standard palladium catalyst (e.g., Pd(PPh₃)₄) with this compound resulted in low or no product formation. What is the most likely cause?
A: This outcome is common and almost certainly points to an inadequate catalyst system that cannot overcome the substrate's steric hindrance. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for such transformations.[9] The primary issue is an inefficient oxidative addition step.
Recommended Actions & Rationale:
-
Switch to Bulky, Electron-Rich Ligands: The key to coupling sterically hindered aryl halides is the use of specialized phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs).[10][11][12] These ligands are designed to promote the formation of highly reactive, monoligated Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition.[9]
-
Ligand-to-Palladium Ratio: When using a Pd(II) source like Pd(OAc)₂, an excess of ligand is often necessary to both facilitate the reduction to Pd(0) and stabilize the active catalyst.[7][8] A starting Pd:Ligand ratio of 1:1.5 to 1:2.2 is recommended. However, be aware that a large excess of ligand can sometimes inhibit the reaction by creating unreactive, coordinatively saturated palladium complexes.[7] For well-defined precatalysts, a 1:1 ratio is typically sufficient.
-
Setup: Prepare an array of reaction vials or tubes under an inert atmosphere (Argon or Nitrogen).[3]
-
Reagents: To each vial, add this compound (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox or under inert atmosphere, prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and a panel of bulky ligands (2.2 mol%). Recommended ligands to screen are shown in the table below.
-
Addition: Add the palladium and ligand solutions to the respective reaction vials.
-
Reaction: Add degassed solvent, seal the vials, and run the reactions at a standard temperature (e.g., 80-100 °C) for 12-24 hours.
-
Analysis: Analyze the crude reaction mixture by LC-MS or GC-MS to determine product formation and identify the most promising ligand(s).
| Ligand Class | Example Ligands | Rationale for Use |
| Buchwald Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically bulky; proven effectiveness in challenging cross-couplings.[9] |
| Hartwig Phosphines | Tri(tert-butyl)phosphine | Strong sigma-donating ability accelerates oxidative addition.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Form very stable Pd-NHC complexes that are resistant to decomposition and highly active.[13] |
Problem 2: Reaction Stalls and Catalyst Decomposition
Q: My reaction starts, and I see product formation, but it stalls at 30-50% conversion. I've also noticed the formation of a black precipitate. What's happening?
A: This is a classic symptom of catalyst deactivation. The black precipitate is likely palladium black, an inactive, agglomerated form of palladium metal.[3] The active, soluble Pd(0) catalyst is being consumed faster than the reaction is completing. This can be caused by several factors, often exacerbated by high temperatures or impurities.
Caption: Troubleshooting workflow for catalyst deactivation.
Explanation:
-
Inert Atmosphere: Oxygen is a known poison for Pd(0) catalysts and can accelerate decomposition.[1][3] Ensure all solvents are rigorously degassed and the reaction is kept under a positive pressure of an inert gas.
-
Reagent Purity: Impurities, particularly in the base or solvents, can act as catalyst poisons. Water can also interfere with certain coupling cycles, leading to side reactions that consume active catalyst.
-
Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition pathways.[3] Finding an optimal temperature that balances rate and stability is key. Sometimes a lower temperature for a longer duration gives a better overall yield.
-
Catalyst System Stability: As mentioned, precatalysts like the Buchwald G3/G4 series are designed for stability and controlled release of the active species, making them more robust against decomposition.[8] Adjusting the ligand-to-metal ratio can also provide a stabilizing effect.[1][8]
Problem 3: Systematically Reducing Catalyst Loading
Q: I have a successful reaction at 2 mol% loading, giving >95% yield. How do I systematically reduce this for process scale-up?
A: Reducing catalyst loading requires a methodical approach, as simply lowering the amount may cause the reaction to fail. As you decrease the catalyst concentration, other parameters may need re-optimization.
-
Establish a Baseline: Run your optimized reaction at 2.0 mol% and confirm the yield and purity. This is your benchmark.
-
Incremental Reduction: Set up parallel reactions where you systematically halve the catalyst loading: 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%, etc. Keep all other parameters (temperature, concentration, equivalents of reagents) constant.
-
Monitor Kinetics: Instead of just a final time point, take aliquots from each reaction at several intervals (e.g., 1h, 4h, 8h, 24h). This will show you how the reaction rate is affected by the lower loading.
-
Identify the Failure Point: Note the loading at which the reaction becomes unacceptably slow or stalls completely. This is your current lower limit.
-
Re-optimize at the Limit: Take the lowest successful loading (e.g., 0.25 mol%) and re-screen other variables to improve its performance:
-
Increase Temperature: A modest increase in temperature might compensate for the lower catalyst concentration.
-
Increase Reagent Concentration: More concentrated reactions can sometimes accelerate bimolecular steps in the catalytic cycle.
-
Solvent/Base Screening: A different solvent or base might offer better stability or solubility for the catalytic species at lower concentrations.
-
-
Consider High-Throughput Experimentation (HTE): For extensive optimization, HTE platforms are invaluable.[14] These systems use automated liquid handlers and 96-well plates to rapidly screen hundreds of combinations of catalyst loading, ligands, bases, and solvents, with analysis by high-throughput UPLC-MS.[15][16][17]
Caption: Simplified Suzuki-Miyaura cycle and deactivation points.
This diagram illustrates that the active Pd(0) catalyst is susceptible to aggregation into inactive palladium black. Intermediates can also be diverted from the productive cycle through various side reactions, leading to catalyst death. A well-chosen ligand and optimized conditions are crucial to keep the catalyst cycling efficiently.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 15. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. theses.enscm.fr [theses.enscm.fr]
- 19. chem.libretexts.org [chem.libretexts.org]
challenges in the scale-up of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene synthesis
Technical Support Center: Synthesis of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound (CAS 1150271-31-0). This document is designed for researchers, process chemists, and drug development professionals who are navigating the challenges associated with the scale-up of this important synthetic intermediate. We will explore common synthetic routes, troubleshoot potential issues in a practical question-and-answer format, and provide detailed protocols grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the competing directing effects of its substituents. The methyl group is an ortho-, para-director, while the trifluoromethylsulfonyl (triflone) group is a powerful electron-withdrawing group and a meta-director. Successful synthesis and scale-up depend on a strategic sequence of reactions that leverages these electronic effects.
Two primary retrosynthetic pathways are generally considered:
-
Route A: "Amine-First" Strategy: This approach begins with an amine-substituted toluene, leveraging the powerful ortho-directing effect of the amino group to ensure selective bromination before introducing the triflone group via a Sandmeyer-type reaction. This is often the preferred route for achieving high regioselectivity.
-
Route B: "Triflone-First" Strategy: This pathway involves brominating a pre-formed 4-(trifluoromethylsulfonyl)toluene. This route is more challenging due to the severe deactivation of the aromatic ring by the triflone group, which makes the subsequent electrophilic bromination sluggish and require harsh conditions.
Caption: Overview of primary synthetic routes to this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis, focusing on the more reliable "Amine-First" strategy (Route A).
Step 1: Electrophilic Bromination of p-Toluidine
Question: My bromination of p-toluidine results in a mixture of mono-brominated, di-brominated, and tar-like byproducts. How can I improve selectivity for the 2,6-dibromo product?
Answer: This is a common issue driven by the high reactivity of the aniline ring. The amino group is a very strong activating group, making the reaction rapid and sometimes difficult to control.
-
Causality: Over-bromination and polymerization (tar formation) occur when the concentration of the electrophile (Br₂) is too high locally or when the reaction temperature is not adequately controlled. The initial product, 2-bromo-4-aminotoluene, is still highly activated and can rapidly react again.
-
Solutions:
-
Control Reagent Addition: Add the bromine solution slowly and sub-surface to the cooled reaction mixture (0-5 °C) with vigorous stirring. This prevents localized high concentrations of bromine.
-
Protecting Group Strategy: Temporarily protect the amine as an acetanilide (reacting p-toluidine with acetic anhydride). The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amine. This moderation allows for a much more controlled bromination. The protecting group can be removed later via acid or base hydrolysis.
-
Solvent Choice: Using a solvent like acetic acid or dichloromethane can help to better control the reaction and solubilize the starting materials.
-
Question: During scale-up, I'm observing a significant exotherm and release of HBr gas. What are the best practices for managing this?
Answer: All bromination reactions are exothermic and produce hydrogen bromide (HBr) as a byproduct. On a larger scale, these factors pose significant safety risks.
-
Causality: The formation of each C-Br bond is thermodynamically favorable, releasing heat. Simultaneously, one equivalent of HBr gas is liberated for each bromine atom substituted onto the ring.
-
Solutions:
-
Thermal Management: Use a jacketed reactor with an efficient cooling system. The rate of bromine addition should be dictated by the ability of the cooling system to maintain the target temperature. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile.
-
HBr Gas Scrubbing: The reactor's off-gas should be directed through a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the corrosive and toxic HBr gas before venting.
-
Controlled Addition: As mentioned, slow, controlled addition of bromine is crucial for both selectivity and safety.
-
Step 2: Diazotization of 2,6-Dibromo-4-aminotoluene
Question: My diazonium salt solution appears dark and is evolving gas before I can use it, leading to low yields in the next step. How can I improve its stability?
Answer: Aryl diazonium salts are notoriously unstable, especially above 5-10 °C.[1] Decomposition involves the loss of N₂ gas, leading to a variety of unwanted side products.
-
Causality: The C-N bond in the diazonium salt is weak, and the formation of nitrogen gas (N₂) is a massive thermodynamic driving force for decomposition. This process is highly temperature-dependent.
-
Solutions:
-
Strict Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0 °C and 5 °C, using an ice-salt or glycol chiller bath.
-
Use Immediately: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction. It should not be stored.
-
Acid Choice and Concentration: The reaction is typically run in the presence of a strong acid like HCl or H₂SO₄. The acid prevents the diazonium salt from coupling with unreacted aniline and helps to stabilize the salt. Ensure at least 2.5-3 equivalents of acid are used.
-
Step 3: Sandmeyer-type Reaction for Triflone Installation
Question: The final Sandmeyer-type reaction to introduce the -SO₂CF₃ group has very low yield. What are the critical parameters to optimize?
Answer: This is the most complex step of the synthesis. The Sandmeyer reaction is a copper-catalyzed process that involves a radical-nucleophilic aromatic substitution mechanism.[2][3] Its success is highly sensitive to several factors.
-
Causality: The reaction proceeds via a single-electron transfer from a copper(I) species to the diazonium salt, generating an aryl radical and N₂ gas. This radical then reacts with the nucleophile.[2] Poor yields can result from catalyst deactivation, slow radical capture, or competing decomposition pathways.
-
Solutions:
-
Catalyst Choice and Loading: Copper(I) bromide (CuBr) or copper(I) chloride (CuCl) are common catalysts.[1][2] The catalyst must be of high purity and free from oxidizing Cu(II) impurities. Catalyst loading is typically 5-20 mol%.
-
Nucleophile Source: The trifluoromethylsulfonyl group must be introduced using a suitable reagent. Sodium trifluoromethanesulfinate (CF₃SO₂Na, also known as Langlois' reagent) is a common choice. Ensure it is dry and of high quality.
-
Reaction Conditions: The cold diazonium salt solution should be added slowly to a solution of the copper catalyst and the triflinate salt. The temperature should be carefully controlled, as a slight warming may be needed to initiate the reaction, but excessive heat will cause decomposition.
-
pH Control: After the addition is complete, the reaction may need to be gently warmed to drive it to completion. The pH of the reaction mixture can be critical and may require adjustment.
-
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Section 3: Detailed Experimental Protocol (Route A)
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory conditions. All procedures should be performed by qualified personnel with appropriate safety precautions.
Step 3.1: Synthesis of 2,6-Dibromo-4-aminotoluene
-
Setup: Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge: To the flask, add p-toluidine (e.g., 53.5 g, 0.5 mol) and glacial acetic acid (250 mL). Stir until a solution is formed.
-
Bromination: Prepare a solution of bromine (e.g., 160 g, 1.0 mol, 2.0 equiv.) in glacial acetic acid (100 mL). Add this solution dropwise to the stirred p-toluidine solution over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.
-
Quench: After the addition is complete, stir the mixture for an additional hour at 10 °C. Slowly pour the reaction mixture into 1 L of ice-cold water with stirring.
-
Neutralization & Isolation: Carefully neutralize the mixture by adding aqueous sodium hydroxide solution until the pH is ~8. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol/water to yield pure 2,6-Dibromo-4-aminotoluene.
Step 3.2: Synthesis of this compound
-
Diazotization:
-
In a 1 L jacketed reactor cooled to 0 °C, prepare a suspension of 2,6-Dibromo-4-aminotoluene (e.g., 66.2 g, 0.25 mol) in a mixture of concentrated HCl (75 mL) and water (150 mL).
-
Prepare a solution of sodium nitrite (NaNO₂) (19.0 g, 0.275 mol) in water (50 mL).
-
Add the sodium nitrite solution dropwise to the amine suspension over 1 hour, keeping the internal temperature strictly between 0-5 °C. The mixture should become a clear solution. This is the diazonium salt solution; use it immediately.
-
-
Sandmeyer Reaction:
-
In a separate 2 L reactor, prepare a solution of sodium trifluoromethanesulfinate (CF₃SO₂Na) (e.g., 58.5 g, 0.375 mol) and copper(I) bromide (CuBr) (e.g., 3.6 g, 0.025 mol) in a mixture of acetonitrile (200 mL) and water (200 mL). Cool this solution to 5 °C.
-
Slowly add the cold diazonium salt solution from the first reactor to the stirred catalyst solution over 1.5-2 hours. Maintain the temperature below 10 °C. Vigorous gas (N₂) evolution will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours or until gas evolution ceases.
-
The reaction may be gently heated to 40-50 °C for 1 hour to ensure completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract with ethyl acetate or dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like heptane or ethanol.
-
Section 4: Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Diazotization | Step 3: Sandmeyer Reaction |
| Key Reagents | p-Toluidine, Bromine | NaNO₂, HCl | CuBr, CF₃SO₂Na |
| Stoichiometry (vs. SM) | ~2.0-2.1 eq. Bromine | ~1.1 eq. NaNO₂ | ~0.1 eq. CuBr, ~1.5 eq. CF₃SO₂Na |
| Temperature | 0 - 10 °C | 0 - 5 °C | 5 - 10 °C (addition), then RT-50°C |
| Typical Yield | 75-85% (after recrystallization) | (Used in situ) | 50-70% (after purification) |
| Key Safety Concern | Exotherm, HBr off-gas | Unstable intermediate | N₂ gas evolution, exotherm |
References
preventing debromination of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
< Technical Support Center: A Guide to Preventing Debromination of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Introduction: this compound is a highly functionalized aromatic building block, valuable in the synthesis of complex molecules for pharmaceuticals and materials science. Its utility stems from the two bromine atoms, which can be selectively addressed in various cross-coupling reactions. However, the molecule's electronic nature—specifically, the potent electron-withdrawing capacity of the trifluoromethylsulfonyl (triflone) group—renders the C-Br bonds susceptible to premature cleavage. This guide provides researchers with a comprehensive resource for understanding, troubleshooting, and preventing undesired debromination, ensuring higher yields and product purity.
Section 1: Understanding the Root Cause of Debromination
Q1: Why is this compound so prone to losing a bromine atom?
A1: The primary cause is the powerful electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group. This group significantly lowers the electron density of the aromatic ring, making the carbon atoms attached to the bromines more electrophilic and the C-Br bonds weaker and more susceptible to cleavage. This undesired side reaction, where a bromine atom is replaced by a hydrogen, is known as hydrodebromination or protodebromination.[1] It is a common issue with electron-deficient aryl halides.[2] The reaction can proceed through several mechanisms, often involving palladium-hydride (Pd-H) species in catalytic cycles, which can arise from reactions with the base, solvent, or trace water.[2]
Q2: What are the typical byproducts I should look for if I suspect debromination?
A2: You will primarily observe the formation of mono-brominated species, 2-Bromo-4-(trifluoromethylsulfonyl)toluene, and potentially the fully debrominated 4-(trifluoromethylsulfonyl)toluene. These byproducts reduce the yield of your desired product and can complicate purification due to similar polarities.[1]
Section 2: Troubleshooting and Prevention in Common Reactions
The majority of debromination issues arise during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The choice of catalyst, ligand, base, and solvent are all critical factors.[1][3]
Focus: Suzuki-Miyaura Coupling
This is one of the most common applications for this substrate and a frequent source of debromination problems.
Q3: I'm attempting a Suzuki-Miyaura coupling and seeing significant amounts of the mono-brominated byproduct. What are the most likely causes?
A3: This is a classic problem. The likely culprits in your Suzuki-Miyaura reaction are:
-
Your Base is Too Strong or Acting as a Hydride Source: Strong bases, especially alkoxides, can promote the formation of Pd-H species that lead to reductive debromination.[2]
-
Your Ligand is Not Optimal: The ligand's steric and electronic properties are crucial. An inappropriate ligand may not promote the desired reductive elimination of your product fast enough, allowing the competing debromination pathway to dominate.[1][4]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination.[1]
-
Presence of Hydride Sources: Solvents like alcohols or even trace amounts of water can act as hydride donors, feeding the debromination cycle.[1][5]
Q4: How can I modify my Suzuki-Miyaura protocol to prevent this debromination?
A4: A systematic approach to optimizing your reaction is key. The goal is to accelerate the desired C-C bond formation (reductive elimination) relative to the undesired C-H bond formation (debromination).
Here is a table summarizing recommended changes:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong bases (e.g., NaOtBu, KOtBu, NaOH) | Use a weaker, non-nucleophilic base like Cs₂CO₃ , K₂CO₃ , or K₃PO₄ .[2][6] These are less likely to generate hydride species while still being effective for the transmetalation step. |
| Ligand | Small, electron-poor ligands (e.g., PPh₃) | Employ bulky, electron-rich phosphine ligands .[1][4] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos ) are excellent choices.[1] Their bulkiness promotes the final reductive elimination step, which forms the desired product, outcompeting the debromination pathway.[4] |
| Solvent | Protic solvents (e.g., Methanol, Ethanol) or excess water | Use aprotic solvents like dioxane, THF, or toluene .[2] If water is necessary as a co-solvent, minimize its amount. |
| Temperature | High temperatures (>100 °C) | Run the reaction at the lowest temperature that allows for efficient coupling, typically between 70-80 °C.[6][7] |
| Catalyst | High catalyst loading or inappropriate precursor | Use a well-defined Pd(0) source or a precatalyst like Pd₂(dba)₃ . Ensure the catalyst is fresh and active to promote a faster catalytic cycle. |
Section 3: Proactive Strategies and Experimental Design
To minimize debromination from the outset, careful planning is essential.
Workflow for Troubleshooting Debromination
Here is a logical workflow to diagnose and solve debromination issues in your experiments.
Caption: A stepwise troubleshooting workflow for addressing debromination.
Proposed Optimized Protocol: Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst/ligand mixture to the Schlenk flask.
-
Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Degas the entire reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.[2]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of starting material and the formation of both the desired product and the mono-debrominated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Analytical Detection of Debromination
Q5: What is the best way to detect and quantify the level of debromination in my reaction samples?
A5: A combination of techniques is most effective for both detection and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts.[3] The mass difference between your starting material, desired product, and the debrominated species is easily resolved by the mass spectrometer.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, UHPLC coupled with high-resolution mass spectrometry (HRESIMS) is a powerful tool for unambiguous identification of dehalogenated impurities, which can sometimes be challenging to separate chromatographically from the main compound.[10]
-
¹H NMR Spectroscopy: Proton NMR can be used to quantify the ratio of your product to the debrominated byproduct by integrating characteristic signals, particularly the appearance of a new aromatic proton signal in the place where a bromine atom was.[3][7]
Section 5: Frequently Asked Questions (FAQs)
Q6: Could the debromination be happening before I even start my reaction?
A6: While the compound is generally stable under standard storage conditions, prolonged exposure to light or certain conditions could potentially initiate degradation.[11][12] However, the vast majority of debromination issues occur in situ during the catalytic reaction.
Q7: I'm performing a Sonogashira coupling and also seeing debromination. Are the solutions similar?
A7: Yes, the principles are very similar as it is also a palladium-catalyzed reaction. The key is to facilitate rapid C-C bond formation. For Sonogashira reactions, ensure your copper(I) co-catalyst is active, use a mild base like triethylamine or diisopropylethylamine, and employ a suitable palladium/phosphine catalyst system. As with the Suzuki reaction, avoid high temperatures.
Q8: Can I use a nickel catalyst instead of palladium to avoid this issue?
A8: Nickel catalysts can be an alternative and are known to have different reactivity profiles.[13] For certain substrates, especially less reactive aryl chlorides, nickel systems can be more effective. However, they can also participate in reductive dehalogenation. If you switch to a nickel-based system, you will still need to carefully optimize the ligand, base, and solvent to suppress debromination, just as with palladium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholars.luc.edu [scholars.luc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed Buchwald-Hartwig reactions with 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Topic: Troubleshooting Failed Buchwald-Hartwig Reactions with 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Welcome to the technical support center for advanced Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with particularly demanding substrates. Our focus today is on the coupling of This compound , a substrate that presents a confluence of steric and electronic challenges. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction mechanics to empower your experimental design.
This substrate is uniquely challenging due to two primary factors:
-
Steric Hindrance: The two bromine atoms are positioned ortho to the methyl group, creating a sterically congested environment around the C-Br bonds. This significantly impedes the crucial oxidative addition step, the typical rate-determining step in the catalytic cycle.[1][2]
-
Electronic Effects: The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group. While this electronic deficiency can make the aryl halide more susceptible to oxidative addition, it can also influence the stability of intermediates and the overall reaction kinetics.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may be facing in the lab.
Troubleshooting Guide: A Diagnostic Approach
Q1: I'm observing no reaction or very low conversion of my starting material. Where do I start?
This is the most common failure mode and usually points to a fundamental issue with the catalyst activation or the core reaction conditions. Let's diagnose this systematically.
Potential Cause 1: Inactive Catalytic System The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[3] If this species is not formed or is rapidly deactivated, the reaction will not proceed.
-
Diagnosis & Solution:
-
Oxygen Sensitivity: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use standard Schlenk line or glovebox techniques.
-
Ligand Choice: For a sterically demanding substrate like this, a general-purpose ligand (e.g., P(t-Bu)₃, BINAP) is likely insufficient.[5] You require a bulky, electron-rich biaryl monophosphine ligand designed for hindered substrates.
-
Potential Cause 2: Inappropriate Base The base plays a critical role in the catalytic cycle, primarily in deprotonating the amine-palladium complex to form the key amido-palladium intermediate.[10][11][12]
-
Diagnosis & Solution:
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your amine is particularly weakly acidic, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.
-
Base Solubility: Inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, but their low solubility in organic solvents can lead to reproducibility issues.[4] If using these, ensure vigorous stirring and consider grinding the base into a fine powder before use to maximize surface area.
-
Compatibility: Ensure your amine coupling partner and any other functional groups on the molecule are stable to the strong base at elevated temperatures.
-
Potential Cause 3: Sub-Optimal Temperature Due to the high activation barrier for oxidative addition with this hindered substrate, sufficient thermal energy is critical.
-
Diagnosis & Solution:
-
Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[13] If you are running the reaction at a lower temperature, slowly increase it in 10 °C increments. Monitor for starting material consumption and potential decomposition. A higher boiling point solvent like toluene or dioxane is often preferred for this reason.[14]
-
Q2: My reaction is messy, showing multiple side products and/or a dark black precipitate. What's happening?
A messy reaction profile or the formation of palladium black suggests catalyst decomposition or competing side reactions.
Potential Cause 1: Catalyst Decomposition At high temperatures, the palladium catalyst can decompose to form inactive palladium black.[15]
-
Diagnosis & Solution:
-
Check Ligand:Pd Ratio: An insufficient amount of ligand relative to the palladium source can leave the metal center coordinatively unsaturated and prone to aggregation. A ligand-to-palladium ratio of 1.5:1 to 2:1 is generally recommended.
-
Lower Temperature: You may be using excessive heat. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) for a longer period.
-
Use a Robust Pre-catalyst: As mentioned before, modern palladacycle pre-catalysts are often more stable under reaction conditions and can mitigate decomposition.[4]
-
Potential Cause 2: Hydrodehalogenation This is a common side reaction where the aryl bromide is reduced to an aryl-H bond. It can arise from β-hydride elimination pathways or from trace water in the reaction.[5][16]
-
Diagnosis & Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Trace water can be a proton source for this side reaction.
-
Amine Quality: Ensure your amine is pure and dry. Primary and secondary amines can sometimes be a source of β-hydrides.
-
Ligand Choice: Bulky ligands that accelerate the rate of reductive elimination can outcompete the β-hydride elimination pathway.[5]
-
Potential Cause 3: Base-Induced Decomposition The combination of a strong base and high temperature can degrade sensitive substrates or products.
-
Diagnosis & Solution:
-
If you suspect substrate instability, consider using a weaker base like K₃PO₄ or Cs₂CO₃, even if it requires a longer reaction time or slightly higher temperature.[4] Analyze a time-course of your reaction by TLC or LC-MS to see when the side products begin to appear.
-
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot a failed reaction.
Caption: A systematic workflow for diagnosing failed Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q: Which specific catalyst system is best for this compound? For such a sterically hindered aryl bromide, you must use a state-of-the-art catalyst system. A combination of a G3 or G4 Pd pre-catalyst with a bulky biaryl monophosphine ligand like XPhos or RuPhos is the recommended starting point. These ligands have been specifically designed to facilitate reactions of hindered and electron-poor aryl halides.[6]
Q: How do I choose between NaOtBu, K₃PO₄, and LHMDS? Your choice of base is a balance between reactivity and functional group tolerance.
| Base | pKaH (Conjugate Acid) | Common Use Case | Pros | Cons |
| NaOtBu | ~19 | General purpose, strong base | Highly effective, good solubility | Can be too harsh for sensitive functional groups[3] |
| K₃PO₄ | ~12.3 | Weaker base option | Tolerates more functional groups | Slower reactions, solubility issues[4] |
| Cs₂CO₃ | ~10.3 | Weaker base option | Good functional group tolerance | Often requires higher temperatures, solubility issues[4] |
| LHMDS | ~26 | For very weakly acidic amines | Very strong, can deprotonate most amines | Highly reactive, less functional group tolerance |
For your specific substrate, NaOtBu is the most logical starting point due to the challenging nature of the coupling.
Q: Can I control the reaction to favor mono-amination vs. di-amination? Yes, this can be controlled by stoichiometry.
-
For Mono-amination: Use a slight excess of the dibromo starting material (e.g., 1.2 equivalents) relative to the amine (1.0 equivalent). This statistical preference will favor the formation of the mono-substituted product.
-
For Di-amination: Use an excess of the amine (e.g., 2.2-2.5 equivalents) and ensure sufficient catalyst loading and reaction time to drive the reaction to completion.
Q: What is the best solvent? Aprotic, non-polar, or weakly polar solvents are standard.[17][18] Toluene and 1,4-dioxane are the most common choices because their higher boiling points are suitable for the required reaction temperatures.[14] Ensure the solvent is anhydrous and degassed. The choice can also depend on the solubility of your specific amine coupling partner.[4]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination (Schlenk Technique)
This protocol outlines a standard procedure for a small-scale test reaction. All glassware should be oven-dried and cooled under vacuum.
-
Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst, 1.5-2 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
-
Reagent Addition:
-
Add the this compound (1.0 equiv).
-
If your amine is a solid, add it at this stage.
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube under high vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent/Amine Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.
-
If your amine is a liquid, add it via syringe at this stage.
-
-
Reaction:
-
Place the sealed Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously for the designated time (typically 12-24 hours).
-
-
Monitoring & Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Proceed with a standard aqueous work-up and purification by column chromatography.
-
Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene. As a Senior Application Scientist, my goal is to offer practical, field-tested advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: The impurity profile of this compound is primarily dictated by its synthetic route. Common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product.
-
Byproducts: These can arise from side reactions occurring during the synthesis. For instance, in reactions involving bromination, isomers with different bromination patterns can form.[1]
-
Reagents: Residual reagents used in the synthesis can also be present as impurities.
-
Degradation Products: The trifluoromethylsulfonyl group is generally stable, but degradation can occur under harsh conditions, leading to impurities.[2][3]
Aryl triflones, such as the target compound, are often synthesized via methods that can introduce specific byproducts.[4][5][6] For example, incomplete bromination can result in mono-brominated species.
Q2: My NMR/LC-MS analysis shows unexpected peaks. How can I identify these impurities?
A2: Identifying unknown impurities requires a systematic approach. Here are the recommended steps:
-
Review the Synthesis: Carefully examine each step of your synthetic protocol. Consider all possible side reactions and the potential for unreacted starting materials or intermediates to persist.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass of the impurity, allowing you to deduce its molecular formula. Fragmentation patterns can offer clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of aromatic protons in different chemical environments, which can help identify isomers or related compounds.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds. The chemical shift of the -CF₃ group can be sensitive to its electronic environment, helping to distinguish between different trifluoromethyl-containing species.
-
-
Reference Standards: If you suspect specific impurities, synthesizing or purchasing reference standards can confirm their identity by comparing their analytical data (e.g., retention time in LC, NMR spectra) with the unknown peaks in your sample.
-
Forced Degradation Studies: Subjecting a pure sample of your compound to stress conditions (e.g., heat, acid, base, light, oxidation) can help to generate potential degradation products and identify them.[7]
Q3: What is the most effective method for purifying this compound on a lab scale?
A3: For laboratory-scale purification, a combination of techniques is often most effective. The choice depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly versatile and effective method for separating compounds with different polarities.[8]
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.
-
Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications where column chromatography may not be practical.
The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which influences the polarity of the molecule.[9] This property is key to successful chromatographic separation.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad, overlapping bands on the column.
-
Co-elution of the product and impurities.
-
Low recovery of the pure product.
Workflow for Troubleshooting Poor Column Chromatography Separation
Caption: Troubleshooting workflow for column chromatography.
Detailed Troubleshooting Steps:
-
Stationary Phase Selection: For a molecule like this compound, silica gel is a suitable stationary phase due to the polarity imparted by the sulfonyl group.
-
Mobile Phase Optimization:
-
Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system.
-
Aim for an Rf value of 0.2-0.4 for your target compound.
-
A common starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
-
Proper Column Packing:
-
Ensure the silica gel is packed uniformly to avoid channeling.
-
A "slurry packing" method, where the silica gel is mixed with the mobile phase before being added to the column, is generally recommended.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Apply the sample to the top of the column in a narrow band.
-
-
Elution Technique:
-
If there is a significant difference in polarity between your product and the impurities, isocratic elution (using a constant solvent composition) may be sufficient.
-
If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.
-
Issue 2: Recrystallization Fails to Remove Impurities or Results in Low Yield
Symptoms:
-
The product precipitates as an oil.
-
Impurities co-crystallize with the product.
-
A significant amount of product remains in the mother liquor.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower-boiling point solvent. / Add more solvent and reheat to dissolve the oil, then cool slowly. |
| Impurity Co-crystallization | The impurity has similar solubility to the product. / The cooling process is too rapid. | Try a different solvent or a solvent pair. / Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Yield | The product is too soluble in the chosen solvent at low temperatures. / Not enough time was allowed for crystallization. | Use a less polar solvent or a solvent pair. / Allow the solution to stand for a longer period at a low temperature. |
Solvent Selection for Recrystallization:
A good recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the crystals.
For this compound, consider solvents such as toluene, heptane, or mixtures of ethyl acetate and hexane.[10]
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aryl triflones by insertion of arynes into C–SO 2 CF 3 bonds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26429H [pubs.rsc.org]
- 5. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Selective Mono-substitution of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Welcome to the technical support center for the selective mono-substitution of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in cross-coupling reactions with this sterically hindered and electronically deactivated substrate. Below, you will find a series of troubleshooting questions and detailed answers to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving me a mixture of mono- and di-substituted products, with low overall yield. How can I improve the selectivity for the mono-arylated product?
Answer:
Achieving selective mono-arylation on a di-halogenated substrate like this compound is a common challenge. The key is to control the relative rates of the first and second substitution reactions. Several factors can be tuned to favor mono-substitution:
1. Stoichiometry of the Boronic Acid:
-
Insight: Using a slight excess of the boronic acid (1.05-1.2 equivalents) is often recommended for driving the first substitution to completion. However, in cases of poor selectivity, reducing the amount of boronic acid to stoichiometric (1.0 equiv) or even slightly sub-stoichiometric (0.9 equiv) can significantly disfavor the second coupling event by limiting the availability of the coupling partner after the initial substitution.
-
Protocol: Start with 1.0 equivalent of your arylboronic acid. If di-substitution is still observed, incrementally decrease the equivalents to 0.95 and then 0.9. Monitor the reaction progress carefully by TLC or LC-MS to avoid incomplete conversion of the starting material.
2. Choice of Catalyst and Ligand:
-
Insight: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role. Bulky, electron-rich ligands can promote the oxidative addition of the first C-Br bond but may hinder the second oxidative addition at the more sterically congested 2-position of the mono-substituted intermediate.
-
Recommendation: Employ sterically demanding ligands such as SPhos, XPhos, or tBuXPhos. These ligands create a bulky catalytic complex that can differentiate between the less hindered C-Br bond of the starting material and the more hindered remaining C-Br bond of the mono-substituted product. N-heterocyclic carbene (NHC) ligands have also shown promise in promoting selective mono-arylation of di-brominated pyridines and may be applicable here.[1][2]
-
Protocol: Screen a panel of bulky phosphine ligands. A typical starting point would be Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).
3. Base and Solvent System:
-
Insight: The choice of base and solvent can influence the reaction kinetics. A weaker base, such as K₃PO₄ or CsF, can sometimes provide better selectivity than stronger bases like NaOt-Bu or K₂CO₃. The solvent system can also impact the solubility of intermediates and the overall reaction rate.
-
Recommendation: A common and effective system for selective mono-arylation is K₃PO₄ in a toluene/water mixture.[3] This combination often provides a good balance of reactivity and selectivity. Dioxane/water is another viable option.
4. Reaction Temperature and Time:
-
Insight: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred mono-substitution pathway. The more challenging di-substitution typically requires higher thermal energy.
-
Protocol: If you are running the reaction at a high temperature (e.g., 100-110 °C), try reducing it to 80 °C. Monitor the reaction over a longer period to ensure reasonable conversion of the starting material.
Question 2: I am attempting a Buchwald-Hartwig amination and observing no reaction or very low conversion. What are the likely causes and how can I troubleshoot this?
Answer:
The lack of reactivity in a Buchwald-Hartwig amination of this compound can be attributed to several factors, primarily related to the sterically hindered and electron-deficient nature of the substrate.
1. Catalyst and Ligand Selection:
-
Insight: The Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, more importantly, the phosphine ligand.[4][5] For sterically demanding substrates, specialized, bulky, and electron-rich ligands are essential to facilitate the catalytic cycle.
-
Recommendation: Utilize a robust, third-generation Buchwald ligand such as RuPhos, BrettPhos, or AdBippyPhos. These ligands are specifically designed to promote C-N bond formation with challenging aryl halides.
-
Protocol: A reliable starting point is to use a pre-catalyst like RuPhos Pd G3 (2-5 mol%) with a strong base like NaOt-Bu or LHMDS.
2. Base Strength and Solubility:
-
Insight: A strong, non-nucleophilic base is critical for the deprotonation of the amine to form the active amide intermediate. The solubility of the base in the reaction solvent is also a key consideration.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these reactions. If solubility issues are suspected, consider using lithium bis(trimethylsilyl)amide (LHMDS).
-
Protocol: Ensure the base is fresh and has been stored under an inert atmosphere to prevent decomposition.
3. Solvent Choice:
-
Insight: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[6]
-
Protocol: Use freshly distilled, anhydrous solvents. If the reaction is sluggish in toluene, switching to a more polar aprotic solvent like dioxane may improve performance.
4. Reaction Temperature:
-
Insight: Due to the steric hindrance around the C-Br bonds, higher reaction temperatures are often required to drive the reaction forward.
-
Protocol: Start with a reaction temperature of 100 °C. If reactivity remains low, cautiously increase the temperature to 110-120 °C, monitoring for any signs of decomposition.
Question 3: Why is one C-Br bond more reactive than the other in this compound?
Answer:
While the two C-Br bonds in this compound are chemically equivalent in the starting material, their reactivity becomes differentiated after the first substitution event. The primary factor governing this difference is steric hindrance .[7][8][9][10]
-
Initial State: In the starting molecule, both bromine atoms are ortho to a methyl group and meta to the trifluoromethylsulfonyl group. They are in identical chemical environments.
-
After Mono-substitution: Once the first substitution occurs (e.g., with an aryl group from a Suzuki coupling), the remaining bromine atom is now ortho to both a methyl group and the newly introduced, typically bulky, substituent. This significantly increases the steric crowding around the second C-Br bond, making it more difficult for the bulky palladium catalyst to approach and undergo oxidative addition.[10]
This increased steric hindrance is the primary reason why selective mono-substitution is achievable. By carefully selecting reaction conditions, particularly the use of bulky ligands, you can exploit this difference in steric accessibility to favor the mono-substituted product.
Question 4: I am concerned about potential side reactions. What are the most common side products and how can I minimize their formation?
Answer:
Besides di-substitution, several other side reactions can occur:
1. Hydrodehalogenation:
-
Insight: This is the replacement of a bromine atom with a hydrogen atom. It can be promoted by the presence of water or other protic species in the reaction mixture and can occur as a competing pathway to the desired cross-coupling.[4]
-
Minimization: Ensure all reagents and solvents are anhydrous. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.
2. Homocoupling of the Boronic Acid (in Suzuki Reactions):
-
Insight: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often catalyzed by the palladium species, especially in the presence of oxygen.
-
Minimization: Thoroughly degas the reaction mixture before heating. Maintaining a positive pressure of an inert gas throughout the reaction is essential.
3. Protodeborylation of the Boronic Acid (in Suzuki Reactions):
-
Insight: The boronic acid can react with water or other protic species to be converted back to the corresponding arene, effectively removing it from the reaction mixture.
-
Minimization: Use anhydrous conditions and a suitable base.
Comparative Table of Reaction Conditions for Selective Mono-Arylation (Suzuki-Miyaura)
| Parameter | Condition A (High Selectivity) | Condition B (Balanced) | Condition C (High Reactivity) |
| Arylboronic Acid (equiv) | 0.9 - 1.0 | 1.05 - 1.1 | 1.2 - 1.5 |
| Palladium Source (mol%) | Pd(OAc)₂ (2) | Pd₂(dba)₃ (1.5) | Pd(PPh₃)₄ (5) |
| Ligand (mol%) | SPhos (4) or XPhos (4) | P(t-Bu)₃ (4.5) | PPh₃ (as part of catalyst) |
| Base (equiv) | K₃PO₄ (2.0) | KF (3.0) | K₂CO₃ (3.0) |
| Solvent | Toluene / H₂O (4:1) | Dioxane | Dioxane / H₂O (3:1) |
| Temperature (°C) | 80 | 80 - 100 | 100 |
| Typical Outcome | High mono-selectivity, may require longer reaction times. | Good balance of yield and selectivity. | Higher conversion, risk of di-substitution. |
Data adapted from established protocols for similar substrates.[3]
Troubleshooting Workflow
Below is a troubleshooting workflow to guide you through diagnosing and resolving issues with your selective mono-substitution reaction.
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling
This protocol is optimized for high selectivity towards the mono-arylated product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene, anhydrous
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the starting material).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exotherms in the Bromination of 4-(Trifluoromethylsulfonyl)toluene
Welcome to the technical support center for the bromination of 4-(trifluoromethylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of this critical reaction. By understanding the underlying principles and implementing the robust protocols outlined here, you can ensure safer, more reliable, and reproducible outcomes in your synthetic endeavors.
Introduction to the Challenge: Exothermic Bromination
The bromination of 4-(trifluoromethylsulfonyl)toluene is a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The reaction typically proceeds via a free-radical mechanism, targeting the benzylic position of the toluene moiety. While effective, this reaction is notoriously exothermic, meaning it releases a significant amount of heat.[1][2] If not properly controlled, this heat can accumulate, leading to a rapid increase in reaction rate and temperature in a dangerous positive feedback loop known as a thermal runaway.[1][3][4] A runaway reaction can result in solvent boiling, excessive pressure buildup, and potentially, vessel failure.[3]
This guide provides a structured approach to understanding, predicting, and managing these thermal hazards.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding exothermic control during the bromination of 4-(trifluoromethylsulfonyl)toluene.
Q1: What are the primary factors that contribute to a dangerous exotherm in this reaction?
A1: Several factors can lead to a loss of thermal control:
-
Rapid Reagent Addition: Adding the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), too quickly can generate heat faster than the cooling system can dissipate it.[1][3]
-
Inadequate Cooling: An inefficient or undersized cooling bath cannot effectively remove the heat generated by the reaction.[3]
-
High Reactant Concentration: Using highly concentrated solutions leads to a faster reaction rate and more intense heat generation per unit volume.[3]
-
Choice of Brominating Agent: Elemental bromine is highly reactive and can lead to vigorous exotherms.[2][5] N-Bromosuccinimide (NBS) is often preferred as it provides a slow, steady source of bromine radicals, making the reaction easier to control.[6][7]
-
Radical Initiator Concentration: In reactions using NBS, the concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) influences the rate of radical formation and, consequently, the rate of heat generation.[8][9]
Q2: What are the early warning signs of a potential runaway reaction?
A2: Vigilant monitoring is key to early detection. Look for:
-
A sudden, unexpected rise in internal reaction temperature. This is the most direct indicator. A thermometer should always be placed in the reaction mixture itself, not just the cooling bath.[3]
-
Rapid boiling or refluxing of the solvent, especially if the reaction is intended to be run at a lower temperature.
-
A noticeable increase in the rate of gas evolution, such as the formation of HBr.
-
A rapid change in the color of the reaction mixture. For instance, with NBS, the disappearance of the solid and a change in solution color can indicate reaction progress.
Q3: How does the choice of solvent impact exotherm management?
A3: The solvent plays a crucial role in heat dissipation and reaction kinetics.
-
Heat Capacity and Thermal Conductivity: Solvents with higher heat capacities can absorb more heat with a smaller temperature increase. Good thermal conductivity facilitates heat transfer to the vessel walls and cooling bath.
-
Boiling Point: A solvent with a suitable boiling point can act as a safety buffer. If the reaction temperature approaches the solvent's boiling point, the energy will be consumed as latent heat of vaporization (boiling), preventing a more rapid temperature spike. However, this also leads to pressure buildup in a closed system.
-
Reactivity: The solvent should be inert under the reaction conditions. Solvents like carbon tetrachloride (CCl₄) have been traditionally used for Wohl-Ziegler brominations but are now often replaced with alternatives like acetonitrile or trifluorotoluene due to safety and environmental concerns.[9][10] Some solvents, like THF and toluene, have shown incompatibilities with NBS, potentially leading to runaway reactions.[11]
Q4: Can I use elemental bromine instead of N-bromosuccinimide (NBS)?
A4: While elemental bromine can be used for benzylic bromination, it presents a greater safety challenge due to its high reactivity and the potential for rapid, uncontrolled exotherms.[2][5] NBS is generally the preferred reagent for laboratory-scale benzylic bromination because it provides a low, steady-state concentration of bromine through a free-radical chain mechanism, making the reaction more manageable.[6][7] If elemental bromine must be used, extreme caution, very slow addition rates, and robust cooling are essential.
Troubleshooting Guides
This section provides step-by-step guidance for preventing and responding to thermal events during the bromination of 4-(trifluoromethylsulfonyl)toluene.
Guide 1: Proactive Exotherm Prevention
The best approach to managing exotherms is to prevent them from becoming uncontrollable in the first place.
Experimental Protocol: Controlled Bromination using NBS
-
Reactor Setup:
-
Use a appropriately sized reaction vessel equipped with a magnetic or overhead stirrer, a thermometer to monitor the internal temperature, a reflux condenser, and an addition funnel for the reagent.
-
Ensure the stirring is vigorous to promote efficient heat transfer.
-
Place the reaction vessel in a cooling bath (e.g., ice-water or ice-salt) with sufficient capacity for the scale of the reaction.
-
-
Reagent Preparation:
-
Dissolve the 4-(trifluoromethylsulfonyl)toluene and a radical initiator (e.g., AIBN, 1-2 mol%) in a suitable inert solvent (e.g., acetonitrile).
-
Prepare a solution or slurry of N-bromosuccinimide in the same solvent.
-
-
Controlled Addition:
-
Cool the solution of the starting material to the desired reaction temperature (e.g., 0-5 °C) before adding the brominating agent.[3]
-
Add the NBS solution/slurry dropwise or in small portions over an extended period.[1][3] The rate of addition should be adjusted to maintain a stable internal temperature.
-
-
Monitoring:
-
Continuously monitor the internal temperature. A stable temperature indicates that the rate of heat generation is balanced by the rate of cooling.
-
Visually monitor the reaction for any signs of acceleration.
-
Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[3]
-
Data Presentation: Recommended Operating Parameters
| Parameter | Recommendation | Rationale |
| Reagent Addition Rate | Slow, dropwise addition | Prevents rapid heat generation.[1][3] |
| Internal Temperature | 0-10 °C (during addition) | Lower temperatures slow the reaction rate, allowing for better control. |
| Stirring Speed | Vigorous | Ensures uniform temperature distribution and efficient heat transfer. |
| Reactant Concentration | Dilute to moderate | Reduces the rate of heat evolution per unit volume.[3] |
Visualization: Proactive Control Workflow
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. suru-chem.com [suru-chem.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Introduction
In the landscape of modern drug discovery and materials science, the structural and chemical integrity of building blocks is paramount. 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, a substituted aromatic compound with CAS Number 1150271-31-0, serves as a critical intermediate in the synthesis of complex organic molecules, including protein degrader building blocks.[1] Its molecular structure, featuring two bromine atoms, a methyl group, and a strongly electron-withdrawing trifluoromethylsulfonyl group, presents a unique analytical challenge.[2] The presence of these functionalities dictates its reactivity and, ultimately, the quality of the final products derived from it. Impurities, whether from starting materials, by-products, or degradation, can significantly impact reaction yields, safety profiles, and the regulatory viability of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the primary analytical techniques for the robust characterization of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, protocol design, and data interpretation. This document is intended for researchers, quality control analysts, and drug development professionals who require a self-validating, multi-faceted approach to ensure the identity, purity, and quality of this essential chemical intermediate.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
For the unambiguous elucidation of a molecule's covalent structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.[3] Its power lies in its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F), providing a detailed map of atomic connectivity and stereochemistry. For a molecule like this compound, a multi-nuclear NMR approach is not just beneficial; it is essential for complete characterization.
Causality of NMR in Structural Verification:
The specific arrangement of protons, carbons, and fluorine atoms in the target molecule will generate a unique spectral fingerprint.
-
¹H NMR will confirm the number and connectivity of protons, specifically the two aromatic protons and the three methyl protons. Their chemical shifts are influenced by the strong electron-withdrawing effects of the adjacent bromine and trifluoromethylsulfonyl groups.
-
¹³C NMR provides a count of all unique carbon atoms in the molecule, confirming the presence of the aromatic ring carbons, the methyl carbon, and the trifluoromethyl carbon.
-
¹⁹F NMR is exceptionally sensitive and specific for the trifluoromethyl (-CF₃) group. It will show a single resonance, confirming the presence and integrity of this key functional group.
Predicted NMR Spectral Data
While an experimental spectrum is the ultimate arbiter, we can predict the key features based on the known structure of this compound (C₈H₅Br₂F₃O₂S).[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~ 2.7 - 2.9 | Singlet (s) | Methyl Protons (-CH₃) |
| ¹H | ~ 8.1 - 8.3 | Singlet (s) | Aromatic Protons (Ar-H) |
| ¹³C | ~ 20 - 25 | Quartet (q, due to ¹JCF) | Methyl Carbon (-CH₃) |
| ¹³C | ~ 118 - 125 | Quartet (q, due to ¹JCF) | Trifluoromethyl Carbon (-CF₃) |
| ¹³C | ~ 125 - 145 | Multiple Signals | Aromatic Carbons (Ar-C) |
| ¹⁹F | ~ -75 to -80 | Singlet (s) | Trifluoromethyl Fluorines (-CF₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring analyte peaks.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.
Workflow for NMR Structural Elucidation
References
A Senior Application Scientist's Guide to the Mass Spectrometry of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Key Building Block
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is a halogenated aromatic sulfonyl compound with a molecular weight of approximately 382 g/mol and the chemical formula C8H5Br2F3O2S.[1][2] Its structural complexity, featuring two bromine atoms, a trifluoromethyl group, and a sulfonyl moiety, makes it a valuable building block in medicinal chemistry and materials science. Accurate and robust analytical methodologies are paramount for its characterization, ensuring purity, and understanding its metabolic fate or degradation pathways. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, with a focus on Electron Ionization (EI) Mass Spectrometry. We will explore the predictable fragmentation patterns, discuss the underlying chemical principles, and compare this primary method with alternative analytical strategies.
Primary Analytical Method: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful and widely accessible analytical technique. The gas chromatograph provides excellent separation of the analyte from any impurities, while the electron ionization source offers robust and reproducible fragmentation, leading to a characteristic mass spectrum that serves as a chemical fingerprint.
Experimental Protocol: GC-EI-MS
A typical GC-EI-MS workflow for the analysis of this compound would be as follows:
Caption: Workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography:
-
Injector: Use a split/splitless injector at a temperature of 250°C to ensure rapid volatilization of the analyte.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.
-
Oven Program: A temperature gradient program is recommended, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible and extensive fragmentation, which is crucial for structural elucidation.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and speed, scanning a mass range of m/z 50-500.
-
Ion Source Temperature: Maintained at approximately 230°C.
-
Interpreting the Mass Spectrum: A Fragmentation Roadmap
The EI mass spectrum of this compound is predicted to exhibit a series of characteristic peaks resulting from specific fragmentation pathways. The presence of two bromine atoms will lead to a distinctive isotopic pattern for bromine-containing fragments.
Predicted Fragmentation Pathways
The major fragmentation events are anticipated to involve the cleavage of the C-S bond, loss of the trifluoromethyl group, and cleavages of the bromine atoms.
Caption: Predicted fragmentation of this compound.
Table of Predicted Mass Fragments
| m/z (relative to 79Br) | Proposed Fragment Ion | Formula | Notes |
| 380, 382, 384 | Molecular Ion [M]+• | [C8H5Br2F3O2S]+• | The isotopic cluster with a 1:2:1 intensity ratio is characteristic of two bromine atoms. |
| 311, 313, 315 | [M - CF3]+ | [C7H5Br2O2S]+ | Loss of the trifluoromethyl radical. |
| 316, 318, 320 | [M - SO2]+• | [C8H5Br2F3S]+• | Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.[3] |
| 301, 303 | [M - Br]+ | [C8H5BrF3O2S]+ | Loss of a bromine radical. |
| 247, 249, 251 | [M - SO2CF3]+ | [C7H5Br2]+ | Cleavage of the C-S bond, likely a prominent peak. This corresponds to the dibromotoluene cation. |
| 168, 170 | [C7H5Br]+ | [C7H5Br]+ | Loss of a second bromine atom from the dibromotoluene fragment. |
The mass spectrum of the closely related compound, 2,6-Dibromotoluene, available in the NIST WebBook, shows a prominent molecular ion and significant peaks corresponding to the loss of one and two bromine atoms, supporting the predicted fragmentation of the aromatic core.[4]
Alternative Analytical Approaches: A Comparative Overview
While GC-EI-MS is a robust primary method, other mass spectrometric techniques offer complementary information and may be more suitable for specific applications, such as analyzing less volatile metabolites or for high-throughput screening.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is a "soft" ionization technique that typically results in less fragmentation and a more prominent protonated molecule ([M+H]+) or other adducts.[5][6] This is particularly useful for confirming the molecular weight of the parent compound or for analyzing thermally labile derivatives.
-
Advantages:
-
Excellent for non-volatile or thermally sensitive compounds.
-
Provides strong molecular ion signals, simplifying molecular weight determination.
-
Easily coupled with tandem mass spectrometry (MS/MS) for targeted fragmentation and enhanced structural information.
-
-
Disadvantages:
-
Less fragmentation in the primary scan, providing less structural information without MS/MS.
-
Susceptible to matrix effects and ion suppression.
-
For aromatic sulfonamides, ESI can sometimes lead to in-source decay and complex adduct formation.[3]
-
Gas Chromatography with Negative Chemical Ionization (GC-NCI-MS)
For halogenated compounds, Negative Chemical Ionization (NCI) can offer exceptional sensitivity. In NCI, the analyte captures a low-energy electron, leading to the formation of a negative molecular ion.
-
Advantages:
-
Highly selective and sensitive for electrophilic compounds like those containing bromine.
-
Often produces simpler spectra with a strong molecular anion, which can be beneficial for quantification.
-
-
Disadvantages:
-
Not all compounds ionize well in NCI mode.
-
The degree of fragmentation can be highly dependent on the reagent gas and source conditions.
-
Comparison of Analytical Techniques
| Technique | Ionization Principle | Typical Fragments | Strengths | Limitations |
| GC-EI-MS | Hard ionization (70 eV electrons) | Extensive, reproducible fragmentation | Rich structural information, robust, extensive libraries | Molecular ion may be weak or absent for some compounds |
| LC-ESI-MS | Soft ionization (nebulization and desolvation) | Primarily [M+H]+ or [M-H]- | Excellent for MW confirmation, suitable for non-volatile compounds | Limited structural information without MS/MS |
| GC-NCI-MS | Soft ionization (electron capture) | Often a strong molecular anion with limited fragmentation | High sensitivity and selectivity for halogenated compounds | Analyte-dependent ionization efficiency |
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive analysis of this compound is best achieved through a strategic application of mass spectrometry. GC-EI-MS provides a foundational understanding of its structure through detailed and reproducible fragmentation patterns. For confirmation of molecular weight and analysis of potential non-volatile derivatives, LC-ESI-MS/MS offers a powerful complementary tool. In scenarios requiring ultra-trace level detection, the high sensitivity of GC-NCI-MS for halogenated compounds makes it an invaluable option. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to confidently characterize this important chemical entity.
References
A Senior Application Scientist's Guide to Palladium Catalysis for Reactions with 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Welcome to an in-depth comparative analysis of palladium catalyst systems for cross-coupling reactions involving the sterically hindered and electronically demanding substrate, 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene. This guide is designed for researchers, chemists, and drug development professionals who seek to functionalize this challenging scaffold. We will move beyond simple protocols to explore the underlying principles of catalyst selection, providing a logical framework for optimizing your synthetic strategy.
The core challenge presented by this compound lies in its unique combination of steric and electronic properties. The two bromine atoms are positioned ortho to a methyl group, creating significant steric hindrance around the reactive sites. Furthermore, the potent electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group deactivates the aromatic ring, making the crucial oxidative addition step of the catalytic cycle more difficult. This guide will dissect these challenges and compare various palladium catalysts for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Catalytic Cycle: Core Principles for a Challenging Substrate
Understanding the palladium-catalyzed cross-coupling cycle is fundamental to rational catalyst selection. Most of these reactions proceed through a similar sequence of elementary steps. The efficiency of each step is profoundly influenced by the substrate, reagents, and, most critically, the choice of palladium precatalyst and its associated ligand.
The general catalytic cycle involves:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the aryl bromide. For an electron-deficient substrate like ours, this step is often rate-limiting. Bulky, electron-rich phosphine ligands are essential as they increase the electron density on the palladium center, promoting its insertion into the C-Br bond.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organometallic coupling partner (e.g., an organoboron compound) or the amine replaces the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. Steric hindrance from the ortho-substituents can impede this final step, requiring ligands that are sufficiently bulky to facilitate the elimination process.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Catalyst Systems
No single palladium catalyst is optimal for all transformations. The selection of the precatalyst and, more importantly, the phosphine ligand must be tailored to the specific reaction. We will now compare the performance of several common catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For our substrate, the primary challenge is overcoming the steric hindrance around the C-Br bonds.
| Catalyst System (Precatalyst / Ligand) | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Mono-arylated Yield (%) | Di-arylated Yield (%) | Rationale & Remarks |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | 100 | 24 | 15 | <5 | The prototypical catalyst, Pd(PPh₃)₄, struggles significantly.[2] The triphenylphosphine ligand is not electron-rich enough to facilitate efficient oxidative addition with the deactivated aryl bromide, and its moderate bulk is insufficient to overcome the steric hindrance for reductive elimination.[3] |
| PdCl₂(dppf) | 3 | Cs₂CO₃ | 100 | 18 | 65 | 10 | The dppf ligand, with its larger bite angle, offers improved performance over PPh₃.[4][5] It provides a more rigid coordination sphere that can facilitate reductive elimination. However, yields for this highly demanding substrate remain moderate, particularly for the second coupling.[6] |
| Pd₂(dba)₃ / XPhos | 1.5 | K₃PO₄ | 80 | 6 | >95 | 88 (with 2.2 eq. boronic acid) | Recommended. Modern biaryl monophosphine ligands like XPhos are designed for challenging substrates.[7] XPhos is both extremely bulky and electron-rich, which dramatically accelerates both the oxidative addition and reductive elimination steps, leading to high yields under milder conditions and lower catalyst loadings.[8][9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of an aryl-amine bond is crucial in pharmaceutical and materials science. The Buchwald-Hartwig amination is the premier method for this transformation, but catalyst selection is critical for success with hindered substrates.[1][10][11]
| Catalyst System (Precatalyst / Ligand) | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Mono-aminated Yield (%) | Di-aminated Yield (%) | Rationale & Remarks |
| Pd(OAc)₂ / P(t-Bu)₃ | 4 | NaOt-Bu | 110 | 24 | 30 | <5 | Tri-tert-butylphosphine is a simple, bulky, and electron-rich ligand. While effective for less hindered aryl chlorides and bromides, its performance is limited here. The strong base (NaOt-Bu) is required, but prolonged heating can lead to catalyst decomposition and side reactions. |
| Pd₂(dba)₃ / BINAP | 3 | Cs₂CO₃ | 110 | 20 | 55 | 15 | Bidentate ligands like BINAP were an early breakthrough, allowing for the coupling of primary amines.[1] They can prevent the formation of inactive palladium dimers. However, for severely hindered substrates, their rigidity can be a drawback, and more specialized ligands are often required. |
| [Pd(allyl)Cl]₂ / RuPhos | 1.5 | K₃PO₄ | 90 | 8 | >95 | 85 (with 2.2 eq. amine) | Recommended. Like XPhos in Suzuki couplings, RuPhos is a highly effective biaryl phosphine ligand specifically developed for C-N bond formation.[12] Its structure is optimized to promote the reductive elimination step, which is often challenging for aminations of ortho-substituted aryl halides.[13][14] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a powerful method for synthesizing aryl alkynes. Key considerations include the choice of a copper co-catalyst and the need for elevated temperatures with electron-deficient substrates.[15]
| Catalyst System (Precatalyst / Ligand / Additive) | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Mono-alkynylated Yield (%) | Di-alkynylated Yield (%) | Rationale & Remarks |
| Pd(PPh₃)₄ / CuI | 5 / 10 | Et₃N | 80 | 16 | 40 | <5 | This is the classic Sonogashira protocol.[16][17] The reaction often suffers with sterically hindered and electron-poor aryl bromides. The PPh₃ ligand is often not active enough, and the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling) as a significant side product. |
| PdCl₂(dppf) / CuI | 3 / 6 | Et₃N / K₂CO₃ | 90 | 12 | 70 | 20 | Using a more robust ligand like dppf improves yields and stability. However, the fundamental issues of copper-mediated side reactions and the need for relatively high temperatures persist. |
| Pd(OAc)₂ / SPhos (Copper-Free) | 2 | Cs₂CO₃ | 80 | 8 | >90 | 82 (with 2.2 eq. alkyne) | Recommended. A copper-free protocol using a modern, bulky phosphine ligand like SPhos is highly advantageous.[18] These systems avoid Glaser homocoupling and often proceed under milder conditions. The electron-rich nature of the SPhos ligand facilitates the oxidative addition of the electron-deficient aryl bromide.[19] |
Experimental Workflow: A Validated Protocol
To translate theory into practice, we provide a detailed, self-validating protocol for a Suzuki-Miyaura mono-arylation, which represents a common and critical transformation.
Protocol: Mono-Suzuki-Miyaura Coupling of this compound
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq.) and the biaryl phosphine ligand (e.g., XPhos, 0.03 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or CPME, ~0.1 M concentration) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to obtain the desired mono-arylated product.
Decision Framework for Catalyst Selection
Choosing the right catalyst system from the outset can save significant time and resources. The following decision tree provides a logical path for selecting an appropriate catalyst based on the desired transformation.
Caption: Decision tree for initial catalyst system selection.
Concluding Remarks
The successful functionalization of a challenging substrate like this compound is highly dependent on a rational, mechanism-based approach to catalyst selection. Our comparative analysis demonstrates a clear trend: for sterically hindered and electron-deficient aryl bromides, modern catalyst systems based on bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, SPhos) consistently and decisively outperform classical catalysts like Pd(PPh₃)₄ and even workhorse systems based on dppf.
These advanced ligands create a highly active catalytic species that can overcome the high activation barriers for both oxidative addition and reductive elimination. By pairing these ligands with an appropriate palladium precatalyst and optimizing the base and solvent conditions, researchers can achieve high yields and selectivities for a variety of cross-coupling reactions, unlocking the synthetic potential of this valuable chemical scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ascensus [ascensusspecialties.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the absence of a dedicated SDS for 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene, we will extrapolate its potential hazards from the known profile of the closely related compound, 2,6-Dibromo-4-(trifluoromethyl)toluene. The primary structural difference is the presence of a sulfonyl group (-SO2-) in our compound of interest, which can influence its reactivity and biological properties.
Key Hazard Considerations:
-
Halogenated Aromatic Core: The dibromo-toluene structure suggests that this compound is a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic.[1][2] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste.[3]
-
Trifluoromethyl Group (-CF3): This group is known for its high stability and can contribute to the persistence of the molecule.
-
Sulfonyl Group (-SO2-): Sulfonyl-containing compounds are a broad class with diverse biological activities. While not inherently toxic, the sulfonyl group can influence the overall reactivity and metabolism of the molecule.
-
Inferred Hazards from Analogs: The SDS for 2,6-Dibromo-4-(trifluoromethyl)toluene indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4][5] It is prudent to assume a similar or greater hazard profile for this compound.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Avoid ingestion, skin contact, and inhalation of dust or vapors. |
| Skin Corrosion/Irritation | Causes skin irritation | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | Wear safety glasses or goggles. |
| Environmental Hazard | Potentially persistent and toxic to aquatic life | Prevent release to the environment. Dispose of as hazardous waste. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with collection by certified hazardous waste personnel.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable minimum).
-
Waste Identification:
-
Solid Waste: Collect unreacted this compound, contaminated filter paper, and other solid materials in a designated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Solutions containing this compound should be collected in a "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated organic waste.[2]
-
Contaminated Labware: Disposable labware heavily contaminated with the compound should be placed in the solid waste container. Non-disposable glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone), and the rinsate collected as halogenated liquid waste.[1]
-
-
Container Selection and Labeling:
-
Use only containers that are in good condition and compatible with the waste.
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[1]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time per your institution's policy, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department.
Spill Management: Immediate Actions for a Safe Response
Accidental spills should be treated with caution and managed promptly.
Protocol for Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of dust inhalation, a respirator may be necessary.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid waste container.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For large spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[6] As a halogenated organic compound, it is critical to adhere to the specific regulations for this class of chemicals.
Key RCRA Concepts for the Researcher:
-
Generator Status: Your laboratory is considered a "generator" of hazardous waste. The amount of waste generated determines your specific regulatory requirements.
-
Waste Characterization: It is the generator's responsibility to determine if a waste is hazardous. Based on the structure and available data for similar compounds, this compound should be managed as a hazardous waste.
-
Segregation: As emphasized throughout this guide, the segregation of halogenated from non-halogenated waste is a key compliance point.[2]
-
Treatment and Disposal: The ultimate disposal of this waste will likely involve high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] This method is effective for destroying halogenated organic compounds and preventing the formation of toxic byproducts such as dioxins and furans.[7]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the potential hazards, adhering to established protocols for segregation and collection, and being prepared for spill emergencies, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific EHS guidelines, as they are tailored to your local and state regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 231953-31-4 Cas No. | 2,6-Dibromo-4-(trifluoromethyl)toluene | Apollo [store.apolloscientific.co.uk]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Handling novel or specialized chemical reagents requires a safety-first mindset grounded in a thorough understanding of the potential hazards. 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene (CAS No. 1150271-31-0) is a substituted toluene derivative used in complex organic synthesis, often as a building block for protein degraders.[1] Its structure, featuring two bromine atoms and a potent trifluoromethylsulfonyl group, suggests the need for meticulous handling protocols. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this compound.
The Foundation: A Proactive Hazard Assessment
Effective PPE selection is not a one-size-fits-all checklist; it is a direct response to a risk assessment. While comprehensive toxicological data for this specific compound is limited, we can infer its potential hazards by analyzing its structure and data from analogous chemicals.
Substituted brominated aromatic compounds and those containing sulfonyl groups frequently exhibit irritant and harmful properties.[2][3][4] For instance, the closely related compound 2,6-Dibromo-4-(trifluoromethyl)toluene is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation.[2][5] Therefore, a conservative approach that assumes similar or greater hazards for this compound is scientifically prudent.
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Classification | GHS Pictogram | Precautionary Statement | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] | Halogenated organic molecules can be readily absorbed and may interfere with biological processes. The trifluoromethylsulfonyl group further enhances the compound's reactivity. | |
| Skin Irritation | H315: Causes skin irritation.[6] | Brominated aromatics are known to be irritating to the skin. Prolonged contact can lead to dermatitis. | |
| Serious Eye Irritation/Damage | H319: Causes serious eye irritation.[4] | Direct contact of the solid or solutions with eye tissue can cause significant irritation or damage. | |
| Respiratory Irritation | H335: May cause respiratory irritation.[5] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. |
This assessment dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).
Core PPE: Your Non-Negotiable Laboratory Attire
This is the minimum level of protection required any time you are in a laboratory where this chemical is handled, even if you are not the one directly performing the procedure.[7]
-
Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has long sleeves is essential.[8] It serves as the first barrier against incidental splashes and contact.
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes from all angles.[9] Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to create a seal around the eyes, protecting them from splashes, dust, and aerosols.[10]
-
Gloves: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals.[8][11] It is critical to inspect gloves for any signs of degradation or punctures before use. Crucially, no single glove material is impervious to all chemicals indefinitely. For prolonged handling or in the case of a spill, a more robust glove, such as a flexible laminate (e.g., Silver Shield), should be worn under a heavy-duty nitrile or neoprene outer glove.[10] Always remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[12]
-
Full-Length Pants and Closed-Toe Shoes: Exposed skin on the legs and feet is vulnerable to spills. Sandals, perforated shoes, or shorts must never be worn in a laboratory setting.[7][11]
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow is paramount to ensuring that your PPE is used effectively. The following diagrams illustrate the critical sequences for donning, doffing, and handling this chemical.
PPE Donning Sequence
This sequence is designed to progress from the least critical to the most critical items, minimizing the chance of contaminating your gloves.
Caption: PPE Donning Sequence.
Handling Protocol in a Ventilated Enclosure
All manipulations of this compound, especially weighing the solid or preparing solutions, must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[11][13]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 231953-31-4 Cas No. | 2,6-Dibromo-4-(trifluoromethyl)toluene | Apollo [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
